molecular formula C26H44N7O18P3S B15546318 2-hydroxyisovaleryl-CoA

2-hydroxyisovaleryl-CoA

Cat. No.: B15546318
M. Wt: 867.7 g/mol
InChI Key: OSGWCUXYFMVTPH-MPVICIIESA-N
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Description

2-hydroxyisovaleryl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyisovaleric acid. It is a 2-hydroxy-3-methylacyl-CoA, a hydroxy fatty acyl-CoA and a short-chain fatty acyl-CoA. It is functionally related to a 2-hydroxy-3-methylbutyric acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C26H44N7O18P3S

Molecular Weight

867.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methylbutanethioate

InChI

InChI=1S/C26H44N7O18P3S/c1-13(2)17(35)25(39)55-8-7-28-15(34)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-14-19(50-52(40,41)42)18(36)24(49-14)33-12-32-16-21(27)30-11-31-22(16)33/h11-14,17-20,24,35-37H,5-10H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,17?,18-,19-,20+,24-/m1/s1

InChI Key

OSGWCUXYFMVTPH-MPVICIIESA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of 2-Hydroxyisovaleryl-CoA in Leucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid leucine (B10760876) is a critical metabolic pathway, supplying the body with energy and essential intermediates. While the canonical pathway is well-elucidated, the emergence of alternative or side-pathway metabolites, particularly under pathological conditions, offers deeper insights into metabolic dysregulation. This technical guide focuses on the role of 2-hydroxyisovaleryl-CoA, a non-canonical intermediate of leucine catabolism. Its presence, inferred from the detection of 2-hydroxyisovaleric acid in organic acidurias, points to alternative metabolic routes that become significant in the context of specific enzyme deficiencies. This document provides a comprehensive overview of the formation, potential metabolic fate, and clinical relevance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Leucine Catabolism

Leucine, an essential branched-chain amino acid (BCAA), is catabolized through a series of mitochondrial enzymatic reactions primarily in muscle, adipose tissue, kidney, and liver. The process begins with a reversible transamination followed by irreversible oxidative decarboxylation, ultimately yielding acetyl-CoA and acetoacetate.[1] This pathway is crucial for energy homeostasis, particularly during periods of fasting or metabolic stress.

Disruptions in this pathway, due to inherited enzyme deficiencies, lead to a group of metabolic disorders known as organic acidurias. These include well-characterized conditions such as Maple Syrup Urine Disease (MSUD), Isovaleric Acidemia (IVA), and 3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Lyase Deficiency.[2][3] In these disorders, the accumulation of upstream intermediates can lead to the activation of alternative metabolic pathways, resulting in the production of atypical metabolites. One such metabolite of interest is 2-hydroxyisovaleric acid, the hydrolyzed form of this compound.

The Canonical Leucine Catabolism Pathway

The established pathway for leucine degradation involves the following key steps:

  • Transamination: Leucine is converted to α-ketoisocaproate (KIC) by branched-chain aminotransferase (BCAT).[4]

  • Oxidative Decarboxylation: KIC is decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5]

  • Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).[6]

  • Carboxylation: 3-Methylcrotonyl-CoA is carboxylated to 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase (MCC).

  • Hydration: 3-Methylglutaconyl-CoA is hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

  • Cleavage: HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate.[4]

Emergence of this compound: An Alternative Pathway

This compound is not a direct intermediate in the canonical leucine catabolism pathway. However, the detection of 2-hydroxyisovaleric acid in the urine of patients with specific organic acidurias, such as 3-HMG-CoA lyase deficiency and isovaleric acidemia, strongly suggests the in vivo formation of its corresponding CoA ester.[7][8][9]

Proposed Formation of this compound

The most plausible mechanism for the formation of this compound is the reduction of an α-keto acid intermediate that accumulates due to a downstream enzymatic block. In the context of leucine catabolism, this precursor is likely α-ketoisocaproate .

When enzymes such as isovaleryl-CoA dehydrogenase or HMG-CoA lyase are deficient, upstream metabolites accumulate. This can lead to the shunting of these intermediates into alternative pathways. The reduction of the keto group of α-ketoisocaproate to a hydroxyl group would yield 2-hydroxyisocaproic acid, which can then be activated to its CoA ester, this compound. This reduction is likely catalyzed by a non-specific mitochondrial reductase.[10]

Potential Metabolic Fate of this compound

Once formed, this compound requires further metabolism to prevent its accumulation. A key enzyme that may be involved in its degradation is 2-hydroxyacyl-CoA lyase (HACL1) . HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent peroxisomal enzyme that catalyzes the cleavage of 2-hydroxyacyl-CoAs.[10] This enzyme acts on 2-hydroxy straight-chain and 3-methyl-branched fatty acids. It is plausible that HACL1 could also recognize and cleave this compound. The cleavage reaction would yield formyl-CoA and isobutyraldehyde.

Clinical Relevance and Data Presentation

The formation of this compound and its subsequent hydrolysis to 2-hydroxyisovaleric acid is clinically significant as it serves as a diagnostic marker for certain organic acidurias.

Quantitative Data

The following table summarizes representative urinary excretion levels of 2-hydroxyisovaleric acid and related metabolites in patients with 3-HMG-CoA lyase deficiency and isovaleric acidemia compared to healthy controls. These values highlight the significant elevation of this metabolite in these disorders.

MetaboliteHealthy Controls (mmol/mol creatinine)3-HMG-CoA Lyase Deficiency (mmol/mol creatinine)Isovaleric Acidemia (mmol/mol creatinine)
2-Hydroxyisovaleric Acid < 0.4Elevated [7][11][12]Elevated [8][9]
3-Hydroxyisovaleric AcidUndetectableSignificantly Elevated[7][13]Significantly Elevated[8][9]
3-Methylglutaconic Acid< 5Significantly Elevated[7][13]Normal
3-Hydroxy-3-methylglutaric AcidUndetectableSignificantly Elevated[7][13]Normal
IsovalerylglycineUndetectableNormalSignificantly Elevated[8][9]

Note: The exact quantitative values for 2-hydroxyisovaleric acid are not consistently reported across the literature, hence "Elevated" is used to indicate a significant increase compared to controls.

Experimental Protocols

The study of this compound and other acyl-CoA esters requires sensitive and specific analytical techniques. The following provides a generalized protocol for the extraction and analysis of acyl-CoAs from mammalian cells, which can be adapted for tissue samples.

Extraction of Acyl-CoA Esters from Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][14][15]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or ice-cold 80:20 methanol (B129727):water

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Acetonitrile, methanol, water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Cell scrapers (for adherent cells)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add ice-cold 10% TCA (or 80:20 methanol:water) containing internal standards to the cell pellet or monolayer.

    • For adherent cells, scrape the cells and collect the lysate.

    • Vortex or sonicate the samples to ensure complete lysis.

  • Protein Precipitation:

    • Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate).

LC-MS/MS Analysis

The quantification of acyl-CoAs is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-product ion transitions for each acyl-CoA of interest, including a transition for this compound, need to be optimized.

Conclusion and Future Directions

The role of this compound in leucine catabolism is an intriguing example of metabolic plasticity, particularly in the face of genetic enzyme deficiencies. While not a constituent of the canonical pathway, its formation and subsequent excretion as 2-hydroxyisovaleric acid provide a valuable diagnostic clue for clinicians and researchers. For drug development professionals, understanding these alternative metabolic routes is crucial for designing targeted therapies that could potentially alleviate the toxic buildup of metabolites in organic acidurias.

Future research should focus on unequivocally identifying the reductase(s) responsible for the formation of 2-hydroxyisocaproic acid from α-ketoisocaproate and further characterizing the substrate specificity and kinetics of human HACL1 with this compound. The development of highly sensitive and specific quantitative assays for this compound in various biological matrices will be instrumental in advancing our understanding of its precise role in the pathophysiology of leucine catabolism disorders.

References

An In-depth Technical Guide on the Enzymatic Synthesis of 2-Hydroxyisovaleryl-CoA from Branched-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a chemoenzymatic pathway for the synthesis of 2-hydroxyisovaleryl-CoA, a valuable molecule for various research and pharmaceutical applications. The synthesis originates from the branched-chain amino acid (BCAA) L-valine and proceeds through a three-step enzymatic cascade. This document details the enzymes involved, their kinetic properties, and provides structured experimental protocols for enzyme assays, purification, and product analysis. Furthermore, this guide illustrates the biochemical pathway and experimental workflows using detailed diagrams to facilitate a deeper understanding of the process.

Introduction

The catabolism of branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine – is a fundamental metabolic process.[1][2] The initial steps involve transamination to their respective α-keto acids, followed by oxidative decarboxylation to acyl-CoA derivatives.[1][3] This guide focuses on a synthetic pathway that leverages and modifies the initial steps of valine catabolism to produce this compound. This molecule and its derivatives are of significant interest in metabolic research and as potential building blocks in drug development. The proposed enzymatic synthesis offers a highly specific and stereoselective route to this target compound, avoiding the harsh conditions and potential side products of traditional chemical synthesis.

The Enzymatic Synthesis Pathway

The synthesis of this compound from L-valine is a three-step process, beginning with the deamination of the amino acid, followed by the reduction of the resulting α-keto acid, and culminating in the ligation of Coenzyme A.

Step 1: Transamination of L-Valine to α-Ketoisovalerate

The initial step is the reversible transamination of L-valine to its corresponding α-keto acid, α-ketoisovalerate. This reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) .[2] These enzymes utilize pyridoxal-5'-phosphate as a cofactor and transfer the amino group from the BCAA to an α-keto acid acceptor, typically α-ketoglutarate, which is converted to glutamate.[3]

Step 2: Reduction of α-Ketoisovalerate to 2-Hydroxyisovaleric Acid

The second step involves the reduction of the ketone group of α-ketoisovalerate to a hydroxyl group, yielding 2-hydroxyisovaleric acid (also known as D-hydroxyisovalerate). This stereospecific reduction is catalyzed by a 2-Ketoisovalerate Reductase or a D-hydroxyisovalerate Dehydrogenase . An example of such an enzyme has been identified and characterized from the fungus Fusarium sambucinum. This enzyme is NADPH-dependent.[4]

Step 3: Ligation of 2-Hydroxyisovaleric Acid to Coenzyme A

The final step is the activation of 2-hydroxyisovaleric acid by its ligation to Coenzyme A, forming a thioester bond and yielding the final product, this compound. This reaction is catalyzed by an Acyl-CoA Synthetase (also known as an Acyl-CoA Ligase). While an enzyme with absolute specificity for 2-hydroxyisovaleric acid has not been extensively characterized, acyl-CoA synthetases with broad substrate specificity for short-chain carboxylic acids are known to exist.[1][5] For the purpose of this guide, we will consider a broad-specificity synthetase. These enzymes typically utilize ATP, which is hydrolyzed to AMP and pyrophosphate to drive the reaction.[6]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical transformations and the experimental procedures, the following diagrams have been generated using the DOT language.

Enzymatic_Synthesis_Pathway cluster_valine L-Valine cluster_keto_acid α-Ketoisovalerate cluster_hydroxy_acid 2-Hydroxyisovaleric Acid cluster_final_product This compound cluster_cofactors1 Cofactors cluster_cofactors2 Cofactors cluster_cofactors3 Cofactors Valine L-Valine Keto_Acid α-Ketoisovalerate Valine->Keto_Acid Branched-Chain Amino Acid Aminotransferase (BCAT) Hydroxy_Acid 2-Hydroxyisovaleric Acid Keto_Acid->Hydroxy_Acid 2-Ketoisovalerate Reductase Glu Glutamate Keto_Acid->Glu Final_Product This compound Hydroxy_Acid->Final_Product Acyl-CoA Synthetase NADP NADP+ Hydroxy_Acid->NADP AMP_PPi AMP + PPi Final_Product->AMP_PPi aKG α-Ketoglutarate aKG->Valine NADPH NADPH + H+ NADPH->Keto_Acid CoA Coenzyme A CoA->Hydroxy_Acid ATP ATP ATP->Hydroxy_Acid

Figure 1: Enzymatic synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Enzyme Purification cluster_analysis Product Analysis Start Start with L-Valine Step1 Step 1: Transamination (BCAT) Start->Step1 Step2 Step 2: Reduction (2-Ketoisovalerate Reductase) Step1->Step2 Step3 Step 3: Ligation (Acyl-CoA Synthetase) Step2->Step3 Quenching Reaction Quenching Step3->Quenching Reaction Mixture Expression Recombinant Enzyme Expression (e.g., E. coli) Lysis Cell Lysis and Clarification Expression->Lysis Chromatography Affinity/Ion-Exchange Chromatography Lysis->Chromatography Purity_Check SDS-PAGE Analysis Chromatography->Purity_Check Purity_Check->Step1 Purified Enzymes Purity_Check->Step2 Purity_Check->Step3 Extraction Product Extraction Quenching->Extraction HPLC HPLC-UV/MS Analysis Extraction->HPLC Characterization Product Characterization (MS/MS, NMR) HPLC->Characterization

Figure 2: General experimental workflow for synthesis and analysis.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the synthesis of this compound.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)OrganismReference(s)
D-Hydroxyisovalerate Dehydrogenase2-Ketoisovalerate200Not ReportedNot ReportedFusarium sambucinum[4][7]
D-Hydroxyisovalerate DehydrogenaseNADPH333Not ReportedNot ReportedFusarium sambucinum[4][7]
Acetyl-CoA SynthetaseAcetic Acid200Not ReportedNot ReportedBaker's Yeast[5]
Acetyl-CoA SynthetasePropionic Acid1600Not ReportedNot ReportedBaker's Yeast[5]
2-Ketoisovalerate Ferredoxin Oxidoreductase2-Ketoisovalerate< 100> 1.0 (µM⁻¹s⁻¹)> 1.0 x 10⁶Thermococcus litoralis[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Recombinant Enzyme Expression and Purification

Objective: To obtain highly pure and active enzymes for the synthesis.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the genes for Branched-Chain Amino Acid Aminotransferase (e.g., from E. coli), 2-Ketoisovalerate Reductase (from Fusarium sambucinum), and a broad-specificity Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) with a C-terminal His-tag. Clone these into a suitable expression vector (e.g., pET-28a).

  • Protein Expression: Transform the expression plasmids into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the cells at 18°C for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Analyze the purity of the enzyme by SDS-PAGE.

Enzyme Activity Assays

5.2.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

Principle: This is a coupled spectrophotometric assay that measures the decrease in NADH absorbance at 340 nm. The α-ketoisocaproate produced from leucine is reduced by D-2-hydroxyisocaproate dehydrogenase.[9]

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 20 mM L-leucine, 10 mM α-ketoglutarate, 0.2 mM NADH, and 5 units of D-2-hydroxyisocaproate dehydrogenase.

  • Initiate the reaction by adding the BCAT enzyme solution.

  • Monitor the decrease in absorbance at 340 nm at 30°C.

  • One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

5.2.2. 2-Ketoisovalerate Reductase Assay

Principle: This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of α-ketoisovalerate.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 0.2 mM NADPH, and 1 mM α-ketoisovalerate.

  • Initiate the reaction by adding the 2-Ketoisovalerate Reductase solution.

  • Monitor the decrease in absorbance at 340 nm at 35°C.[4]

  • One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

5.2.3. Acyl-CoA Synthetase Assay

Principle: This is a coupled spectrophotometric assay that measures the formation of the acyl-CoA product. The release of Coenzyme A can be monitored using Ellman's reagent (DTNB), or the consumption of ATP can be coupled to a decrease in NADH absorbance through pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[5]

Protocol (DTNB method):

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, and 5 mM 2-hydroxyisovaleric acid.

  • Initiate the reaction by adding the Acyl-CoA Synthetase solution.

  • At various time points, quench the reaction with acid and measure the remaining free Coenzyme A by adding DTNB and measuring the absorbance at 412 nm.

Enzymatic Synthesis of this compound

Protocol:

  • In a reaction vessel, combine 50 mM HEPES buffer (pH 7.5), 10 mM L-valine, 10 mM α-ketoglutarate, 5 mM NADPH, 5 mM ATP, 2 mM Coenzyme A, and 10 mM MgCl₂.

  • Add the purified BCAT, 2-Ketoisovalerate Reductase, and Acyl-CoA Synthetase to the reaction mixture.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC-MS/MS.

Analysis of this compound by HPLC-MS/MS

Objective: To separate and quantify the product of the enzymatic synthesis.

Protocol:

  • Sample Preparation: Quench the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid. Centrifuge to pellet the precipitated protein.

  • Solid-Phase Extraction (optional): The supernatant can be further purified and concentrated using a C18 solid-phase extraction cartridge to remove salts and other polar components.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 40% B over 20 minutes.[10]

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) and mass spectrometry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) for the specific transition of this compound. The precursor ion will be the molecular ion [M+H]⁺, and the product ion will be a characteristic fragment (e.g., the adenosine (B11128) diphosphate (B83284) moiety).

Conclusion

This technical guide outlines a robust and specific enzymatic pathway for the synthesis of this compound from the readily available branched-chain amino acid, L-valine. The use of a three-enzyme cascade provides a powerful method for the production of this valuable compound under mild conditions. The provided experimental protocols for enzyme purification, activity assays, and product analysis offer a solid foundation for researchers to implement this synthetic route in their laboratories. Further research into identifying or engineering a highly specific acyl-CoA synthetase for 2-hydroxyisovaleric acid will further enhance the efficiency of this pathway. The methodologies and data presented herein are intended to support advancements in metabolic research and the development of novel therapeutics.

References

The Elusive Metabolite: A Technical Guide to the Putative Discovery and Characterization of 2-Hydroxyisovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleryl-Coenzyme A (CoA) is a speculative metabolic intermediate, the existence of which is strongly suggested by the detection of its corresponding organic acid, 2-hydroxyisovaleric acid, particularly in the context of inherited metabolic disorders of leucine (B10760876) catabolism. While a seminal "discovery" paper for 2-hydroxyisovaleryl-CoA remains to be published, its putative role in cellular biochemistry warrants a thorough examination of its potential discovery and characterization. This technical guide provides a comprehensive overview of the theoretical underpinnings of this compound, proposed methodologies for its definitive identification and characterization, and its potential significance in health and disease.

The branched-chain amino acid leucine is a vital nutrient, and its catabolism is a critical metabolic pathway.[1] Disruptions in this pathway lead to the accumulation of toxic intermediates, resulting in severe clinical phenotypes. The presence of 2-hydroxyisovaleric acid in biological fluids of patients with certain metabolic disorders suggests an alternative or blocked route in leucine breakdown, where this compound is a likely precursor.

Metabolic Context: The Leucine Degradation Pathway

The canonical pathway for leucine degradation involves a series of enzymatic steps that convert leucine into acetyl-CoA and acetoacetate. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[2] In cases of IVD deficiency, isovaleryl-CoA accumulates, leading to the production of isovaleric acid and its derivatives. The formation of 2-hydroxyisovaleric acid hints at the existence of a metabolic shunt or a side reaction involving the hydroxylation of isovaleryl-CoA or the activation of 2-hydroxyisovaleric acid to its CoA ester.

Leucine_Metabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH HydroxyisovalerylCoA This compound (Putative) IsovalerylCoA->HydroxyisovalerylCoA Putative Hydratase/Oxygenase MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD HydroxyisovalericAcid 2-Hydroxyisovaleric Acid HydroxyisovalerylCoA->HydroxyisovalericAcid Thioesterase

Proposed Discovery and Characterization Workflow

The definitive discovery and characterization of this compound would necessitate a multi-faceted approach, combining chemical synthesis, enzymatic assays, and advanced analytical techniques.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Detection Synth_Start 2-Hydroxyisovaleric Acid Synthesis Chemical or Enzymatic Synthesis Synth_Start->Synthesis Synth_CoA Coenzyme A Synth_CoA->Synthesis Synth_Product This compound Standard Synthesis->Synth_Product HPLC HPLC Separation Synth_Product->HPLC EnzymeAssay Enzymatic Assays Synth_Product->EnzymeAssay MS Mass Spectrometry (Fragmentation Analysis) HPLC->MS Analysis LC-MS/MS Analysis MS->Analysis Sample Cell/Tissue Extract Extraction Acyl-CoA Extraction Sample->Extraction Extraction->Analysis ID Identification and Quantification Analysis->ID

Experimental Protocols

Synthesis of this compound Standard

A pure standard of this compound is essential for its unambiguous identification and quantification.

  • Principle: Chemical synthesis can be achieved by activating 2-hydroxyisovaleric acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acid anhydride, followed by reaction with the free thiol group of Coenzyme A. Enzymatic synthesis using a promiscuous acyl-CoA synthetase is another potential route. A promising enzymatic approach involves the use of a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme like 2-hydroxyacyl-CoA lyase (HACL) in a condensation reaction.[3][4]

  • Protocol (Chemical Synthesis via NHS Ester):

    • Dissolve 2-hydroxyisovaleric acid and N-hydroxysuccinimide in an anhydrous organic solvent (e.g., dimethylformamide).

    • Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and stir at room temperature for several hours to form the NHS ester.

    • Filter to remove the dicyclohexylurea byproduct.

    • In a separate reaction vessel, dissolve Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0).

    • Slowly add the NHS ester solution to the Coenzyme A solution while maintaining the pH.

    • Monitor the reaction by HPLC until completion.

    • Purify the resulting this compound using reversed-phase HPLC.

    • Confirm the identity and purity by mass spectrometry.

Enzymatic Assays

Enzymatic assays are crucial to understand the formation and degradation of this compound.

  • Principle: The activity of enzymes that potentially produce or metabolize this compound can be measured by monitoring the change in substrate or product concentration over time using HPLC or mass spectrometry. For example, a putative this compound dehydratase activity could be assessed by measuring the formation of an enoyl-CoA product.[5]

  • Protocol (Putative this compound Dehydratase Assay):

    • Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), a source of the putative enzyme (e.g., mitochondrial extract), and the synthesized this compound substrate.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • At various time points, quench the reaction by adding an acid (e.g., perchloric acid).

    • Analyze the reaction mixture by LC-MS/MS to quantify the decrease in this compound and the formation of any potential products.

Analytical Methods for Detection and Quantification

Sensitive and specific analytical methods are required to detect and quantify this compound in complex biological samples.

  • Principle: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the analysis of acyl-CoA esters.[6][7] Reversed-phase chromatography can separate acyl-CoAs based on their hydrophobicity. Mass spectrometry provides high selectivity and sensitivity for detection, with characteristic fragmentation patterns used for identification.

  • Protocol (LC-MS/MS Analysis):

    • Extraction: Extract acyl-CoAs from biological samples (e.g., cell pellets, tissue homogenates) using a suitable method, such as solid-phase extraction or perchloric acid precipitation.[6]

    • Chromatography: Separate the extracted acyl-CoAs on a C18 reversed-phase HPLC column using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive ion mode.

      • Monitor for the precursor ion corresponding to the calculated mass of this compound.

      • Perform collision-induced dissociation (CID) to generate fragment ions. A characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety, is expected for acyl-CoAs.[8][9][10]

    • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

The following tables summarize the expected and known quantitative data for short-chain acyl-CoAs, which can serve as a reference for the characterization of this compound.

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterValue
Formula C26H44N7O18P3S
Monoisotopic Mass 883.1625 g/mol
Precursor Ion ([M+H]+) m/z 884.1703
Major Fragment Ion (Neutral Loss of 507) m/z 377.0998
Other Potential Fragments Ions corresponding to the acyl group and CoA backbone

Table 2: Representative Chromatographic Retention Times of Short-Chain Acyl-CoAs on a C18 Column

Note: Retention times are highly dependent on the specific chromatographic conditions.

Acyl-CoAExpected Relative Retention Time
Acetyl-CoAEarly eluting
Propionyl-CoAEarly eluting
Isobutyryl-CoAIntermediate
Isovaleryl-CoAIntermediate
This compound (Predicted) Slightly earlier than Isovaleryl-CoA due to the hydroxyl group

Logical Relationships in Analysis

The identification of this compound in a biological sample relies on a logical progression of evidence.

Logical_Relationship RT_Match Retention Time Match with Standard Confident_ID Confident Identification of This compound RT_Match->Confident_ID Precursor_Match Precursor Ion Mass Match Precursor_Match->Confident_ID Fragment_Match Fragment Ion Pattern Match Fragment_Match->Confident_ID Biological_Plausibility Biological Plausibility (e.g., in Leucine Metabolism) Biological_Plausibility->Confident_ID

Conclusion

While the definitive discovery of this compound is yet to be formally documented, its existence as a metabolic intermediate in leucine catabolism is highly probable. The technical framework outlined in this guide, leveraging established methodologies for the synthesis, enzymatic analysis, and analytical detection of related acyl-CoA compounds, provides a clear roadmap for researchers to pursue the isolation and characterization of this elusive molecule. The successful identification and quantification of this compound will undoubtedly provide deeper insights into the nuances of branched-chain amino acid metabolism and may reveal novel biomarkers or therapeutic targets for related metabolic disorders.

References

Unraveling the Elusive Metabolite: A Technical Guide to 2-Hydroxyisovaleryl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyisovaleryl-CoA is a short-chain acyl-coenzyme A ester that is presumed to be an intermediate in the metabolic pathway of the branched-chain amino acid leucine (B10760876). Despite its potential role in cellular metabolism and the pathophysiology of certain metabolic disorders, its physiological concentrations in various tissues remain largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the current understanding of this compound, including its putative metabolic pathway, and details the experimental methodologies that can be adapted for its quantification. Due to the absence of direct quantitative data for this compound, this document presents a framework for its investigation, drawing parallels with the analysis of other structurally related acyl-CoA esters.

Introduction

Acyl-coenzyme A (acyl-CoA) esters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. They serve as activated forms of carboxylic acids, enabling their participation in a variety of enzymatic reactions. This compound is a five-carbon acyl-CoA derivative, hydroxylated at the alpha-position. Its metabolic precursor is likely derived from the catabolism of leucine, one of the three branched-chain amino acids (BCAAs)[1][2][3]. Dysregulation of BCAA metabolism is implicated in several inborn errors of metabolism, such as Isovaleric Acidemia, highlighting the importance of understanding the roles and concentrations of all metabolic intermediates[4][5]. This guide aims to equip researchers with the necessary information to pursue the quantification and functional characterization of this compound in biological tissues.

Putative Metabolic Pathway of this compound

While the direct metabolic pathway of this compound is not fully elucidated in mammalian tissues, a putative pathway can be constructed based on the established leucine degradation pathway and the known biochemistry of 2-hydroxyacyl-CoAs.

Biosynthesis

This compound is likely formed as a downstream metabolite in the catabolism of L-leucine. The initial steps of leucine degradation involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps in this pathway can lead to the formation of various intermediates. The direct precursor and the enzyme responsible for the hydroxylation leading to this compound are yet to be definitively identified.

Degradation

The degradation of other 2-hydroxyacyl-CoAs is known to be catalyzed by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme located in peroxisomes. This enzyme cleaves the Cα-Cβ bond of 2-hydroxyacyl-CoAs, producing formyl-CoA and an aldehyde with one less carbon atom[6][7]. It is plausible that this compound is also a substrate for HACL1, which would yield formyl-CoA and isobutyraldehyde.

Leucine_Metabolism Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Putative_Intermediate Putative Intermediate(s) Isovaleryl_CoA->Putative_Intermediate Two_Hydroxyisovaleryl_CoA This compound Putative_Intermediate->Two_Hydroxyisovaleryl_CoA Hydroxylation (Putative) Isobutyraldehyde Isobutyraldehyde Two_Hydroxyisovaleryl_CoA->Isobutyraldehyde HACL1 (Putative) Formyl_CoA Formyl_CoA Two_Hydroxyisovaleryl_CoA->Formyl_CoA HACL1 (Putative)

Figure 1: Putative metabolic pathway of this compound.

Quantitative Data on Acyl-CoA Concentrations in Tissues

Direct quantitative data for the physiological concentration of this compound in any mammalian tissue is not currently available in the peer-reviewed literature. To provide a reference for expected concentration ranges of other short-chain acyl-CoAs, the following table summarizes reported values for related compounds in rat tissues. It is important to note that acyl-CoA levels can vary significantly depending on the tissue, nutritional state, and analytical method used.

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)SpeciesReference
Acetyl-CoARat Liver50-100Rat[8]
Lactoyl-CoAMouse Heart0.0172 (pmol/mg)Mouse[9][10][11]
Propionyl-CoAMouse Heart0.476 (pmol/mg)Mouse[10]
Butyryl-CoAWild-type Mouse LiverPresent, but not quantifiedMouse[12]
Succinyl-CoARat LiverPresent, but not quantifiedRat[8]

Experimental Protocols for the Quantification of this compound

The quantification of this compound from biological tissues requires robust and sensitive analytical methods. While a specific protocol for this metabolite is not established, methodologies developed for other short-chain acyl-CoAs can be readily adapted. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose, offering high selectivity and sensitivity[8][12][13].

Tissue Homogenization and Extraction of Acyl-CoAs

This protocol is a generalized procedure based on methods described for other short-chain acyl-CoAs[8][12].

Materials:

  • Frozen tissue sample (e.g., liver, muscle, heart)

  • Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar acyl-CoA)

  • Homogenizer (e.g., Polytron)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvent like acetonitrile (B52724)/methanol (B129727)/water mixtures.

  • Centrifuge capable of reaching >10,000 x g at 4°C.

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup.

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Immediately homogenize the tissue on ice in 1 mL of ice-cold 10% TCA containing the internal standard.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

  • For sample cleanup and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS system.

Quantification by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column suitable for separating polar compounds.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to elute and separate the acyl-CoAs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a synthesized standard. A common neutral loss for CoA esters is the fragmentation of the phosphopantetheine moiety.

  • Calibration Curve: A calibration curve should be prepared using a synthetic standard of this compound of known concentrations.

Experimental_Workflow Tissue_Sample Tissue Sample (Frozen) Homogenization Homogenization (e.g., in TCA with Internal Standard) Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (Cleanup and Concentration) Supernatant_Collection->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Figure 2: General experimental workflow for acyl-CoA analysis.

Challenges and Future Directions

The primary challenge in the study of this compound is the lack of commercially available standards, which are essential for method development, validation, and absolute quantification. The synthesis of a this compound standard and its stable isotope-labeled analog is a critical next step for the field.

Future research should focus on:

  • Developing and validating a sensitive and specific LC-MS/MS method for the absolute quantification of this compound in various tissues.

  • Determining the physiological concentrations of this compound in different tissues (e.g., liver, muscle, brain, heart) and under various physiological and pathological conditions (e.g., fed vs. fasted states, exercise, inborn errors of metabolism).

  • Elucidating the precise enzymatic steps involved in the biosynthesis and degradation of this compound.

  • Investigating the potential biological functions of this compound, including its role as a signaling molecule or its involvement in protein acylation.

Conclusion

While the physiological concentration of this compound in tissues remains to be determined, the analytical tools and methodologies are available to address this knowledge gap. By adapting existing protocols for acyl-CoA analysis, researchers can begin to quantify this elusive metabolite and unravel its role in health and disease. This technical guide provides a foundational framework to stimulate and guide future investigations into the metabolism and function of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleryl-Coenzyme A (CoA) is a short-chain acyl-CoA ester that is not extensively documented as a primary intermediate in canonical human metabolic pathways. However, its structural similarity to key metabolites in the leucine (B10760876) degradation pathway, particularly isovaleryl-CoA, suggests its potential emergence as a minor or alternative metabolite in certain inborn errors of metabolism. This guide provides a comprehensive overview of the hypothesized role of 2-hydroxyisovaleryl-CoA in metabolic disorders, drawing upon the established biochemistry of related compounds and enzymatic activities. Due to the limited direct research on this compound, this document synthesizes information from related fields to offer a foundational understanding for future investigation.

Hypothetical Metabolic Pathway of this compound

The primary context for the potential formation of this compound is the catabolism of the branched-chain amino acid, leucine. Inborn errors of metabolism affecting this pathway lead to the accumulation of upstream intermediates. The most relevant disorder in this context is Isovaleric Acidemia (IVA), caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3]

In IVA, the accumulation of isovaleryl-CoA can lead to its conversion into various derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylglycine.[3][4] It is plausible that under conditions of isovaleryl-CoA overload, alternative enzymatic or non-enzymatic reactions could lead to the formation of this compound.

One potential enzymatic route for the formation of this compound could involve a hydroxylase acting on isovaleryl-CoA. Conversely, its degradation could be catalyzed by a 2-hydroxyacyl-CoA lyase, an enzyme known to cleave the carbon-carbon bond of 2-hydroxyacyl-CoAs.[5][6]

Hypothetical Metabolism of this compound Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisocaproate->Isovaleryl_CoA BCKDH Two_Hydroxyisovaleryl_CoA This compound (Hypothetical) Isovaleryl_CoA->Two_Hydroxyisovaleryl_CoA Putative Hydroxylase Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA IVD Metabolic_Block Metabolic Block (e.g., IVD Deficiency) Isovaleryl_CoA->Metabolic_Block Putative_Products Putative Products Two_Hydroxyisovaleryl_CoA->Putative_Products Putative 2-Hydroxyacyl-CoA Lyase Alternative_Products Alternative Metabolites (e.g., Isovaleric Acid, 3-Hydroxyisovaleric Acid) Metabolic_Block->Alternative_Products Alternative Pathways

Figure 1: Hypothetical metabolic pathway of this compound.

Link to Metabolic Disorders

The primary metabolic disorder where this compound might be relevant is Isovaleric Acidemia (IVA) (OMIM: 243500). IVA is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency of isovaleryl-CoA dehydrogenase.[1][2][7] This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the leucine degradation pathway.[1][4]

Deficiency of IVD leads to the accumulation of isovaleryl-CoA and its derivatives.[4] While 3-hydroxyisovaleric acid is a well-documented metabolite in IVA, the presence and concentration of its 2-hydroxy isomer, 2-hydroxyisovaleric acid (and its CoA ester), are not established. The accumulation of various acyl-CoA esters can lead to a state of CoA sequestration, toxicity, or redistribution (CASTOR), which is thought to contribute to the pathophysiology of many inborn errors of metabolism.[8][9][10]

Quantitative Data

Direct quantitative data for this compound in biological samples from patients with metabolic disorders are not available in the current scientific literature. Research has predominantly focused on the measurement of more established biomarkers. However, the development of sensitive analytical techniques like tandem mass spectrometry opens the possibility of detecting and quantifying such minor metabolites in future metabolomic studies.

Table 1: Established Biomarkers in Isovaleric Acidemia

MetaboliteBiological FluidTypical Finding in IVAReference(s)
Isovalerylcarnitine (C5)Blood (DBS), Plasma, UrineMarkedly elevated[7]
IsovalerylglycineUrineElevated[3][4]
3-Hydroxyisovaleric acidUrineElevated[3][4][11]
Isovaleric acidPlasma, UrineElevated (especially during crises)[2][3]

Experimental Protocols

The detection and quantification of this compound would likely require specialized analytical methods, as it is not a standard analyte in routine clinical metabolic screening. The methods for short-chain acyl-CoA analysis can be adapted for this purpose.

General Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., Perchloric Acid, Solid Phase Extraction) Sample->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 2: General workflow for the analysis of acyl-CoA esters.
Detailed Methodologies

1. Sample Preparation and Extraction:

  • Objective: To extract short-chain acyl-CoAs from biological matrices while minimizing degradation.

  • Protocol:

    • Homogenize frozen tissue or cell pellets in a cold solution of perchloric acid (e.g., 6% w/v).

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant contains the acyl-CoA esters and can be further purified by solid-phase extraction (SPE) using a C18 cartridge if necessary.

2. Chromatographic Separation and Detection (LC-MS/MS):

  • Objective: To separate this compound from other acyl-CoAs and interfering substances for accurate quantification.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Precursor Ion: The [M+H]⁺ ion of this compound.

      • Product Ion: A characteristic fragment ion, often corresponding to the loss of the pantetheine-adenosine diphosphate (B83284) moiety.

  • Quantification: An isotopically labeled internal standard of a structurally similar acyl-CoA should be used for accurate quantification to correct for matrix effects and variations in extraction efficiency and instrument response.

3. Method Validation:

  • For use in a research or clinical setting, the analytical method must be validated according to established guidelines (e.g., EMA, FDA).[12][13][14][15]

  • Key Validation Parameters:

    • Specificity and Selectivity

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Recovery

    • Stability

Table 2: Summary of a Generic LC-MS/MS Method for Short-Chain Acyl-CoA Analysis

ParameterDescription
Sample Type Tissue homogenates, cell lysates
Extraction Perchloric acid precipitation followed by optional SPE
Chromatography Reverse-phase HPLC or UHPLC
Mobile Phase Acetonitrile/water gradient with an ion-pairing agent or acid modifier
Detection ESI-MS/MS in positive ion mode (MRM)
Internal Standard Stable isotope-labeled acyl-CoA

Signaling Pathways

Direct evidence of signaling pathways affected by this compound is nonexistent. However, the accumulation of various acyl-CoA species is known to have regulatory effects on cellular processes.[16][17][18][19][20]

  • Enzyme Inhibition/Activation: Acyl-CoA esters can allosterically regulate the activity of various enzymes involved in metabolism.

  • Protein Acylation: Non-enzymatic or enzymatic acylation of proteins by reactive acyl-CoA species can alter their function.

  • Gene Expression: Acyl-CoAs can influence gene expression by affecting the activity of transcription factors or through epigenetic modifications (e.g., histone acylation).

The accumulation of an unusual acyl-CoA like this compound could potentially interfere with these processes, contributing to the pathophysiology of the underlying metabolic disorder.

Potential Signaling Effects of Acyl-CoA Accumulation Accumulated_Acyl_CoA Accumulation of This compound (and other acyl-CoAs) Enzyme_Activity Altered Enzyme Activity Accumulated_Acyl_CoA->Enzyme_Activity Allosteric Regulation Protein_Function Altered Protein Function (via Acylation) Accumulated_Acyl_CoA->Protein_Function Acylation Gene_Expression Altered Gene Expression Accumulated_Acyl_CoA->Gene_Expression Transcriptional/Epigenetic Regulation Cellular_Dysfunction Cellular Dysfunction Enzyme_Activity->Cellular_Dysfunction Protein_Function->Cellular_Dysfunction Gene_Expression->Cellular_Dysfunction

Figure 3: Potential downstream signaling effects of acyl-CoA accumulation.

Conclusion and Future Directions

This compound remains a hypothetical metabolite in the context of human metabolic disorders. Its existence and potential role are inferred from the known biochemistry of branched-chain amino acid catabolism and the enzymatic capabilities for metabolizing 2-hydroxyacyl-CoAs. The lack of direct evidence highlights a gap in our understanding of the metabolic consequences of inborn errors of metabolism like Isovaleric Acidemia.

Future research in this area should focus on:

  • Targeted Metabolomics: Utilizing advanced analytical platforms to screen for this compound and other novel metabolites in patient samples.

  • Enzyme Characterization: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound.

  • In Vitro and In Vivo Models: Using cell culture and animal models of relevant metabolic disorders to investigate the formation and pathological significance of this compound.

A deeper understanding of the complete metabolic profile in these disorders, including the role of minor and alternative metabolites, is crucial for developing more effective diagnostic and therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. Aberrations in the metabolic pathway of valine can lead to the accumulation of this compound and other related metabolites, which can serve as crucial biomarkers for diagnosing and monitoring certain inborn errors of metabolism. This technical guide provides an in-depth overview of potential biomarkers associated with altered this compound levels, with a focus on 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency. This document outlines quantitative data, detailed experimental protocols, and relevant metabolic pathways to aid researchers and drug development professionals in their understanding and investigation of these biomarkers.

Data Presentation: Quantitative Biomarker Data

The following tables summarize quantitative data on biomarkers associated with HIBCH deficiency, a primary condition leading to altered this compound metabolism.

BiomarkerConditionPatient CohortConcentration/LevelReference RangeFold Change (Approx.)Citation
Hydroxy-C4-Carnitine (3-Hydroxyisovaleryl carnitine) HIBCH Deficiency5 patientsElevated in all casesNot specified-[1]
HIBCH Deficiency2 patients0.77 - 1.25 µmol/L<0.4 µmol/L~2-3x[2]
HIBCH Deficiency5 of 7 patientsElevatedNot specified-[3]
2,3-Dihydroxy-2-methylbutyrate HIBCH Deficiency6 of 7 patientsElevatedNot specified-[3]
HIBCH DeficiencyPatientIncreased< 6 mmol/mol creatinine-[4]
ECHS1 Deficiency2 patients1-2 mmol/mol creatinine< 6 mmol/mol creatinineNormal[4]
S-(2-carboxypropyl)cysteamine (SCPCM) HIBCH Deficiency3 of 3 patientsElevatedNot specified-[3]
S-(2-carboxypropyl)cysteine (SCPC) ECHS1 Deficiency2 patients5.5 and 9.6 mmol/mol creatinine< 3 mmol/mol creatinine~1.8-3.2x[4]
HIBCH MutantResidual Enzyme Activity (% of Wild-Type)Disease SeverityCitation
p.G317E~3%Severe, but survived childhood[5]
p.A96D~22% (7x higher than p.G317E)Died during childhood[5]
p.Y122CNot specifiedNot specified[5]
p.K74Lfs*13No residual activityMost severe, with congenital anomalies[5]

Experimental Protocols

Measurement of 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Activity

This protocol is adapted from a coupled enzyme assay used to measure HIBCH activity in cell lysates.

Materials:

  • Cell lysates (e.g., from lymphoblastoid cells or transfected HEK293 cells)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • EDTA (1 mM)

  • Triton X-100 (0.5% w/v)

  • Phenylmethanesulfonyl fluoride (B91410) (PMSF, 0.1 mM)

  • N-tosyl-L-phenylalanine chloromethyl ketone (TPCK, 10 µM)

  • Leupeptin (10 µg/mL)

  • Methacrylyl-CoA (substrate)

  • Crotonase (coupling enzyme)

  • Spectrophotometer

Procedure:

  • Cell Lysis: Solubilize cells in a buffer containing 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 0.5% (w/v) Triton X-100, and protease inhibitors (0.1 mM PMSF, 10 µM TPCK, and 10 µg/mL leupeptin).[3]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Assay:

    • The assay measures the hydration of methacrylyl-CoA, which is coupled to the crotonase-catalyzed hydration of crotonyl-CoA.

    • The decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA thioester is monitored.

    • The reaction mixture contains potassium phosphate buffer, the cell lysate, and methacrylyl-CoA. The reaction is initiated by the addition of crotonase.

    • Monitor the change in absorbance over time using a spectrophotometer.

  • Calculation of Activity: Calculate the HIBCH activity based on the rate of absorbance change and the molar extinction coefficient of methacrylyl-CoA. Activity is typically expressed as units per milligram of protein (1 U = 1 µmol/min).[6]

Quantification of Acyl-CoAs (including this compound) by LC-MS/MS

This is a general protocol for the extraction and analysis of acyl-CoAs from tissues, which can be optimized for this compound.

Materials:

  • Tissue sample (frozen)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Acetonitrile/Isopropanol (3:1, v/v) and 0.1M Potassium phosphate, pH 6.7[7]

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Solid-phase extraction (SPE) column (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)[7]

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Tissue Homogenization:

    • Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.[8]

    • Weigh the frozen powder (~10-30 mg) into a polypropylene (B1209903) vial.[7]

  • Extraction:

    • Add ice-cold extraction solvent (acetonitrile/isopropanol and potassium phosphate buffer) and the internal standard to the tissue powder.[7]

    • Homogenize the sample on ice.

    • Centrifuge the homogenate at a low temperature to pellet the debris.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition the SPE column.

    • Load the supernatant from the extraction step onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs from the column.[7]

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient.

    • Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[2][9]

Signaling Pathways and Experimental Workflows

Valine Catabolism Pathway

The following diagram illustrates the catabolic pathway of the branched-chain amino acid valine, highlighting the position of this compound and the enzyme HIBCH.

G Valine Catabolism Pathway cluster_mitochondria Mitochondrion Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA BCKDH Hydroxyisovaleryl_CoA This compound alpha_Keto_Val->Hydroxyisovaleryl_CoA Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA IBD Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA ECHS1 Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate HIBCH Methylmalonyl_semialdehyde Methylmalonyl- semialdehyde Hydroxyisobutyrate->Methylmalonyl_semialdehyde HIBADH Propionyl_CoA Propionyl-CoA Methylmalonyl_semialdehyde->Propionyl_CoA MMSDH Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA PCC, MCM TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle BCAT Branched-chain aminotransferase BCKDH Branched-chain α-ketoacid dehydrogenase complex IBD Isobutyryl-CoA dehydrogenase ECHS1 Enoyl-CoA hydratase, short chain 1 HIBCH 3-Hydroxyisobutyryl-CoA hydrolase HIBADH 3-Hydroxyisobutyrate dehydrogenase MMSDH Methylmalonate-semialdehyde dehydrogenase PCC Propionyl-CoA carboxylase MCM Methylmalonyl-CoA mutase

Caption: Valine catabolism pathway in the mitochondrion.

Experimental Workflow for Biomarker Discovery and Validation

The following diagram outlines a typical workflow for the discovery and validation of biomarkers related to this compound.

G Biomarker Discovery and Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_relationship Logical Relationship Patient_Samples Patient Samples (e.g., blood, urine) Metabolomics Untargeted Metabolomics (LC-MS/MS, GC-MS) Patient_Samples->Metabolomics Control_Samples Control Samples Control_Samples->Metabolomics Data_Analysis Data Analysis & Candidate Selection Metabolomics->Data_Analysis Candidate_Biomarkers Candidate Biomarkers (e.g., 3-hydroxyisovaleryl carnitine) Data_Analysis->Candidate_Biomarkers Targeted_Assay Targeted Assay Development (LC-MS/MS) Candidate_Biomarkers->Targeted_Assay Analytical_Validation Analytical Validation (Sensitivity, Specificity, etc.) Targeted_Assay->Analytical_Validation Clinical_Validation Clinical Validation (Larger Cohorts) Analytical_Validation->Clinical_Validation Enzyme_Deficiency Enzyme Deficiency (e.g., HIBCH) Metabolite_Accumulation Metabolite Accumulation (this compound) Enzyme_Deficiency->Metabolite_Accumulation Biomarker_Elevation Biomarker Elevation Metabolite_Accumulation->Biomarker_Elevation

Caption: A typical workflow for biomarker discovery.

Conclusion

The identification and validation of biomarkers associated with this compound levels are critical for the early diagnosis and management of related metabolic disorders. This technical guide provides a foundational understanding of the key biomarkers, their quantitative assessment, and the underlying metabolic pathways. The provided experimental protocols offer a starting point for researchers to develop and optimize assays for these important metabolites. Further research is needed to establish more precise quantitative correlations between enzyme activity and biomarker concentrations, which will ultimately enhance the clinical utility of these biomarkers in personalized medicine and drug development.

References

An In-depth Technical Guide to 2-Hydroxyisovaleryl-CoA: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisovaleryl-Coenzyme A (CoA) is a short-chain acyl-CoA thioester that plays a role in the metabolism of branched-chain amino acids. As an intermediate metabolite, its study is crucial for understanding certain metabolic pathways and disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the metabolic context of 2-hydroxyisovaleryl-CoA. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research in this area.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is derived from its precursor, 2-hydroxyisovaleric acid, which is also known as 2-hydroxy-3-methylbutanoic acid. The molecule consists of a 2-hydroxyisovaleryl group linked via a thioester bond to Coenzyme A.

Chemical Structure of 2-Hydroxyisovaleric Acid:

When esterified to Coenzyme A, the full structure of this compound is formed. While a dedicated entry for this compound is not available in major chemical databases, its structure can be confidently inferred from its constituent parts.

Physicochemical Properties
PropertyValue (2-hydroxyisovaleric acid)Value (Estimated for this compound)Reference
Molecular Formula C5H10O3C26H44N7O18P3SCalculated
Molecular Weight 118.13 g/mol 867.65 g/mol Calculated
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Water Solubility Not AvailableExpected to be solubleGeneral property of acyl-CoAs
pKa Not AvailableNot Available

Metabolic Pathways

This compound is an intermediate in the metabolism of the branched-chain amino acid valine. Its formation and degradation are part of a broader network of metabolic pathways.

Biosynthesis of this compound

The biosynthesis of this compound begins with the synthesis of its precursor, 2-hydroxyisovaleric acid. In some microorganisms, such as E. coli, a synthetic pathway has been engineered for the production of 2-hydroxyisovaleric acid from pyruvate (B1213749). This involves the condensation of two pyruvate molecules, followed by reduction and dehydration steps. Once 2-hydroxyisovaleric acid is formed, it can be activated to its CoA thioester by an acyl-CoA synthetase.

Biosynthesis of this compound Pyruvate Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate Acetolactate synthase alpha_beta_Dihydroxyisovalerate alpha_beta_Dihydroxyisovalerate alpha_Acetolactate->alpha_beta_Dihydroxyisovalerate Acetohydroxy acid isomeroreductase alpha_Ketoisovalerate alpha_Ketoisovalerate alpha_beta_Dihydroxyisovalerate->alpha_Ketoisovalerate Dihydroxy acid dehydratase Two_Hydroxyisovaleric_acid 2-Hydroxyisovaleric acid alpha_Ketoisovalerate->Two_Hydroxyisovaleric_acid 2-ketoisovalerate reductase Two_Hydroxyisovaleryl_CoA This compound Two_Hydroxyisovaleric_acid->Two_Hydroxyisovaleryl_CoA Acyl-CoA synthetase

Biosynthesis of this compound.
Degradation of this compound

The degradation of this compound is thought to proceed via the action of a 2-hydroxyacyl-CoA lyase. This enzyme cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate, yielding formyl-CoA and an aldehyde with one less carbon atom. In the case of this compound, this would result in isobutyraldehyde (B47883) and formyl-CoA.

Degradation of this compound Two_Hydroxyisovaleryl_CoA This compound Isobutyraldehyde Isobutyraldehyde Two_Hydroxyisovaleryl_CoA->Isobutyraldehyde 2-Hydroxyacyl-CoA lyase Formyl_CoA Formyl-CoA Two_Hydroxyisovaleryl_CoA->Formyl_CoA 2-Hydroxyacyl-CoA lyase Further_Metabolism Further Metabolism Isobutyraldehyde->Further_Metabolism Formyl_CoA->Further_Metabolism

Degradation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, established methods for similar short-chain acyl-CoAs can be adapted.

Synthesis of this compound

The synthesis of this compound can be achieved through the enzymatic or chemical acylation of Coenzyme A with 2-hydroxyisovaleric acid.

Protocol: Enzymatic Synthesis

This method utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.

  • Reaction Mixture:

    • 2-hydroxyisovaleric acid (10 mM)

    • Coenzyme A (5 mM)

    • ATP (15 mM)

    • MgCl2 (10 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) (1-5 units)

    • Tris-HCl buffer (100 mM, pH 7.5)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by HPLC, observing the depletion of Coenzyme A and the formation of this compound.

  • Purification: Purify the product using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

Enzymatic Synthesis Workflow Start Prepare Reaction Mixture Incubate Incubate at 37°C Start->Incubate Monitor Monitor by HPLC Incubate->Monitor Monitor->Incubate Incomplete Purify Purify by SPE or HPLC Monitor->Purify Reaction Complete End Obtain this compound Purify->End

Workflow for enzymatic synthesis.
Analysis of this compound

Protocol: HPLC-MS/MS Analysis

This method provides sensitive and specific quantification of this compound.

  • Sample Preparation: Extract acyl-CoAs from biological samples using a suitable method, such as perchloric acid precipitation followed by solid-phase extraction.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. The product ions will correspond to fragments of the CoA moiety (e.g., the phosphopantetheine fragment).

Protocol: NMR Spectroscopy

NMR can be used for structural confirmation and quantification.

  • Sample Preparation: Lyophilize the purified this compound and dissolve it in D2O.

  • Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Analysis:

    • 1H NMR: Expect to observe characteristic signals for the isovaleryl group protons and the protons of the Coenzyme A moiety. The chemical shifts will be influenced by the thioester linkage and the hydroxyl group.

    • 13C NMR: Observe the carbonyl carbon of the thioester at a characteristic downfield shift.

Conclusion

This compound is a key, yet understudied, metabolite in branched-chain amino acid metabolism. This guide provides a foundational understanding of its chemical properties, structure, and biological roles. The detailed protocols, adapted from established methods for similar compounds, offer a starting point for researchers to further investigate the significance of this molecule in health and disease. Future studies are needed to fully elucidate its physicochemical properties and the specific enzymes and pathways that govern its metabolism.

Methodological & Application

Application Note: Quantification of 2-Hydroxyisovaleryl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-hydroxyisovaleryl-CoA in biological matrices. This method is applicable to researchers, scientists, and drug development professionals investigating metabolic pathways, particularly those related to branched-chain amino acid catabolism and potential inborn errors of metabolism. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is an intermediate in the catabolism of the branched-chain amino acid leucine. Dysregulation of this pathway can be indicative of certain metabolic disorders. Accurate and precise quantification of this analyte is crucial for understanding disease mechanisms and for the development of potential therapeutic interventions. This LC-MS/MS method provides the necessary sensitivity and selectivity for reliable quantification of this compound in complex biological samples.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): [¹³C₃]-Malonyl-CoA or other suitable stable isotope-labeled acyl-CoA

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., reversed-phase C18)

Sample Preparation: Tissue
  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% trichloroacetic acid.[1]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Internal Standard Spiking: Add the internal standard to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation: Plasma/Serum
  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard.[2][3]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. As a starting point, the fragmentation of the coenzyme A moiety can be targeted, which commonly yields a product ion around m/z 428. The precursor ion will be the [M+H]⁺ of this compound.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (%Bias)
This compoundLQC5< 15%± 15%
This compoundMQC50< 15%± 15%
This compoundHQC800< 15%± 15%

Table 3: Recovery

MatrixAnalyteRecovery (%)
LiverThis compound> 85%
PlasmaThis compound> 90%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue or Plasma) homogenization Homogenization / Protein Precipitation sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid-Phase Extraction (for tissue) centrifugation->spe Tissue evaporation Evaporation centrifugation->evaporation Plasma spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_quant Data Quantification ms_detection->data_quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Hydroxyisovaleryl_CoA This compound Isovaleryl_CoA->Hydroxyisovaleryl_CoA Alternative Pathway Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Biotin-dependent carboxylase HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA

Caption: Simplified metabolic pathway of Leucine catabolism.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrument conditions, along with the expected performance characteristics, will enable researchers to implement this method for their specific research needs in the fields of metabolomics and drug development.

References

Application Notes and Protocols for 2-Hydroxyisovaleryl-CoA Analysis in Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleryl-CoA is a short-chain acyl-coenzyme A (CoA) derivative that may serve as a potential biomarker in various metabolic pathways. Accurate and reliable quantification of this analyte in blood plasma is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the sample preparation of this compound from blood plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described are based on established methods for short-chain acyl-CoA analysis and have been adapted for this specific analyte.

Biochemical Pathway of this compound Formation

This compound is an intermediate in the catabolism of the branched-chain amino acid L-valine. It is formed from isobutyryl-CoA and subsequently metabolized. Dysregulation of this pathway can lead to the accumulation of upstream metabolites and may be indicative of certain metabolic disorders.

Valine Catabolism Pathway L-Valine L-Valine alpha-Ketoisovalerate alpha-Ketoisovalerate L-Valine->alpha-Ketoisovalerate Branched-chain aminotransferase Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH complex This compound This compound Isobutyryl-CoA->this compound Isobutyryl-CoA dehydrogenase (defect leads to accumulation) Methylmalonyl-CoA Methylmalonyl-CoA This compound->Methylmalonyl-CoA Propionyl-CoA carboxylase pathway Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified metabolic pathway of L-valine catabolism.

Experimental Protocols

Two primary methods for the extraction of short-chain acyl-CoAs from plasma are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis. It involves the addition of a cold organic solvent to precipitate plasma proteins, leaving the smaller metabolites, including this compound, in the supernatant.

Materials:

  • Blood plasma collected in EDTA or heparin tubes

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Centrifuge capable of 20,000 x g and 4°C

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., 5% methanol (B129727) in water with 0.1% formic acid)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 20,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by selectively retaining and eluting the analyte of interest, thereby reducing matrix effects. A mixed-mode or reversed-phase SPE cartridge can be used.

Materials:

  • Blood plasma collected in EDTA or heparin tubes

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • 5% Formic Acid in water

  • Methanol

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • SPE manifold (vacuum or positive pressure)

  • Evaporator

  • Reconstitution solution

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Acidify the plasma by adding 100 µL of 5% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex and centrifuge as in the PPT protocol.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from blood plasma.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Blood Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (PPT) add_is->ppt spe Solid-Phase Extraction (SPE) add_is->spe centrifuge Centrifugation ppt->centrifuge evaporate Evaporation spe->evaporate centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for this compound analysis.

Data Presentation

The following tables summarize typical quantitative data for the analysis of short-chain acyl-CoAs using methods similar to those described above. Note that specific values for this compound may vary and should be determined during method validation.

Table 1: Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Recovery 75-90%>90%
Matrix Effect Moderate to HighLow to Moderate
Throughput HighModerate
Cost per Sample LowModerate
Extract Cleanliness LowerHigher

Table 2: Typical LC-MS/MS Performance Characteristics for Short-Chain Acyl-CoAs

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (r²) >0.99
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <15%
Accuracy (%RE) ±15%

Data presented in these tables are compiled from typical performance characteristics of similar assays and should be used as a general guide.[2][3] Specific performance should be established through in-house validation.

Conclusion

The choice between Protein Precipitation and Solid-Phase Extraction for the sample preparation of this compound will depend on the specific requirements of the study. PPT is a rapid and cost-effective method suitable for screening large numbers of samples, while SPE provides a cleaner extract, which can lead to improved sensitivity and accuracy, making it ideal for quantitative studies where lower detection limits and minimal matrix effects are critical. Both methods, when coupled with a validated LC-MS/MS analysis, can provide reliable and accurate quantification of this compound in blood plasma.

References

Solid-Phase Extraction Protocol for Short-Chain Acyl-CoAs: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Accurate quantification of these molecules is crucial for understanding cellular energy status and the pathophysiology of various metabolic diseases. However, their analysis is often challenging due to their low abundance and complex sample matrices. Solid-phase extraction (SPE) is a robust technique for the selective isolation and concentration of short-chain acyl-CoAs from biological samples prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This application note provides detailed protocols for the solid-phase extraction of short-chain acyl-CoAs (e.g., acetyl-CoA, propionyl-CoA, butyryl-CoA) from tissue samples using two common SPE sorbents: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) and Oasis HLB.

Data Presentation

The following table summarizes the reported recovery rates for acyl-CoAs using a solid-phase extraction method with 2-(2-pyridyl)ethyl-functionalized silica gel.

Acyl-CoAAverage Recovery (%)Reference
Acetyl-CoA83-90[1]
Malonyl-CoA83-90[1]
Octanoyl-CoA83-90[1]
Oleoyl-CoA83-90[1]
Palmitoyl-CoA83-90[1]
Arachidonyl-CoA83-90[1]

Experimental Protocols

Two alternative protocols are presented below, utilizing different SPE cartridges.

Protocol 1: SPE using 2-(2-pyridyl)ethyl Functionalized Silica Gel

This protocol is adapted from established methods for the purification of acyl-CoAs from tissue homogenates.[2]

Materials:

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel

  • Tissue homogenate (e.g., 50 mg/mL in isopropanol/0.1 M KH2PO4, 1:1)

  • Acetonitrile

  • Glacial acetic acid

  • Conditioning and Wash Solution: Acetonitrile/Isopropanol/Water/Glacial Acetic Acid (9:3:4:4 v/v/v/v)

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1 v/v)

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Preparation: a. To 500 µL of tissue homogenate, add an equal volume of acetonitrile. b. Vortex vigorously to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes. d. Transfer the supernatant to a new tube. e. Acidify the supernatant by adding 0.25 mL of glacial acetic acid.

  • SPE Column Conditioning: a. Place the 2-(2-pyridyl)ethyl functionalized silica gel SPE columns on a vacuum manifold. b. Condition the columns by passing 1 mL of the Conditioning and Wash Solution through each column.

  • Sample Loading: a. Load the entire acidified supernatant onto the conditioned SPE column. b. Allow the sample to pass through the column under gravity or with gentle vacuum.

  • Washing: a. Wash the column with 2 mL of the Conditioning and Wash Solution to remove unbound impurities.

  • Elution: a. Elute the acyl-CoAs by passing 2 mL of the Elution Solution through the column. b. Collect the eluate in a clean collection tube.

  • Downstream Processing: a. The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: SPE using Oasis HLB Cartridges

This protocol is adapted from a method for the cleanup of acetyl-CoA from biological samples.[3]

Materials:

  • SPE Cartridges: Oasis HLB

  • Methanol

  • LC-MS grade water

  • Sample aliquot (e.g., from an acid extraction of cells or tissues)

  • Wash Solution: LC-MS grade water

  • Elution Solution: 25 mM ammonium acetate (B1210297) in methanol

  • SPE vacuum manifold

Procedure:

  • SPE Column Conditioning: a. Place the Oasis HLB SPE columns on a vacuum manifold. b. Precondition the columns by passing 1 mL of methanol through each column.

  • SPE Column Equilibration: a. Equilibrate the columns by passing 1 mL of LC-MS grade water through each column. Do not allow the columns to dry out.

  • Sample Loading: a. Load the sample aliquot onto the equilibrated SPE column. b. Allow the sample to pass through the column under gravity or with gentle vacuum.

  • Washing: a. Wash the column with 1 mL of LC-MS grade water to remove polar impurities.

  • Elution: a. Elute the acyl-CoAs by passing 1 mL of the Elution Solution (25 mM ammonium acetate in methanol) through the column. b. Collect the eluate in a clean collection tube.

  • Downstream Processing: a. Dry the samples under a stream of nitrogen. b. Resuspend the dried extract in a suitable solvent (e.g., 5% sulfosalicylic acid) for LC-MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Tissue Homogenization Extraction Solvent Extraction & Protein Precipitation Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Acidification Supernatant Acidification Centrifugation->Acidification Conditioning Column Conditioning Acidification->Conditioning Equilibration Column Equilibration (for Oasis HLB) Conditioning->Equilibration Protocol 2 Only Loading Sample Loading Conditioning->Loading Protocol 1 Equilibration->Loading Washing Washing Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Drying Solvent Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the solid-phase extraction of short-chain acyl-CoAs.

References

Application Note: Derivatization of 2-Hydroxyisovaleryl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Analysis of short-chain acyl-Coenzyme A (CoA) esters, such as 2-hydroxyisovaleryl-CoA, is critical for understanding cellular metabolism, diagnosing metabolic disorders like Maple Syrup Urine Disease (MSUD), and for drug development targeting metabolic pathways.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile molecules. However, acyl-CoA esters are large, polar, and thermally labile, making them unsuitable for direct GC-MS analysis.[2][3]

This application note provides a detailed protocol for the indirect analysis of this compound by GC-MS. The strategy involves a two-step process:

  • Alkaline Hydrolysis: The thioester bond of this compound is cleaved to release the free organic acid, 2-hydroxyisovaleric acid.

  • Derivatization: The resulting 2-hydroxyisovaleric acid, which still possesses low volatility due to its polar carboxyl and hydroxyl groups, is chemically modified into a volatile and thermally stable derivative suitable for GC-MS analysis.

Principle of Derivatization

The primary challenge for analyzing 2-hydroxyisovaleric acid by GC-MS is the presence of active hydrogen atoms in its carboxyl (-COOH) and hydroxyl (-OH) groups. These functional groups lead to strong intermolecular hydrogen bonding, reducing the compound's volatility. Derivatization chemically modifies these groups to increase volatility and thermal stability.[4]

Silylation is the most effective and common method for derivatizing compounds with both hydroxyl and carboxyl groups, such as hydroxy acids.[5][6][7][8] In this single-step reaction, active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are used to create TMS-ether and TMS-ester derivatives.[4][5][9] The resulting di-TMS-2-hydroxyisovalerate is significantly more volatile and provides excellent chromatographic properties.

Experimental Workflow Diagram

The overall experimental process from sample to analysis is outlined below.

Derivatization_Workflow Workflow for GC-MS Analysis of this compound Sample Sample containing This compound Hydrolysis Step 1: Alkaline Hydrolysis (e.g., KOH) Sample->Hydrolysis Cleave Thioester Bond Acidification Neutralization & Acidification (e.g., HCl) Hydrolysis->Acidification Release Free Acid Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Isolate Analyte Drying Step 2: Evaporation & Lyophilization (Remove H2O) Extraction->Drying Prepare for Derivatization Derivatization Step 3: Silylation (MSTFA or BSTFA+TMCS) Heat at 60-70°C Drying->Derivatization Increase Volatility GCMS Step 4: GC-MS Analysis (di-TMS-2-hydroxyisovalerate) Derivatization->GCMS Inject into GC

Caption: Experimental workflow for the analysis of this compound.

Detailed Protocols

Safety Precaution: Derivatization reagents like BSTFA and MSTFA are toxic, moisture-sensitive, and should be handled in a fume hood.[10] Always wear appropriate personal protective equipment (PPE).

Protocol 1: Hydrolysis of Acyl-CoA Esters

This protocol is designed to release the free acid from its CoA ester.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Potassium hydroxide (B78521) (KOH), 1 M

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (B1210297) or Diethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., a deuterated analog or a structurally similar hydroxy acid not present in the sample)

Procedure:

  • To 100 µL of the sample, add a known amount of the internal standard.

  • Add 50 µL of 1 M KOH to the sample.

  • Vortex briefly and incubate at 37°C for 30 minutes to ensure complete hydrolysis of the thioester bond.

  • After incubation, cool the sample to room temperature.

  • Acidify the sample to a pH of <2 by adding concentrated HCl dropwise. Check the pH using pH paper.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (containing 2-hydroxyisovaleric acid) to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction (steps 6-8) two more times, pooling the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. The dried sample is now ready for derivatization.

Protocol 2: Silylation using MSTFA

This protocol converts the dried 2-hydroxyisovaleric acid into its volatile trimethylsilyl (TMS) derivative.

Materials:

  • Dried sample extract from Protocol 4.1

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Place the dried sample extract in a 2 mL GC vial with a micro-insert. It is critical that the sample is completely dry, as water will deactivate the silylation reagent.[11]

  • Add 50 µL of MSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and aids in dissolving the analyte.[10]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 45 minutes to ensure the reaction goes to completion.[12]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. The TMS derivatives are sensitive to moisture and should be analyzed promptly, ideally within 24 hours.[10][13]

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of TMS-derivatized organic acids. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column Nonpolar phase, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[12] TMS derivatives are incompatible with polyethylene (B3416737) glycol (PEG) phases.[4]
Injector Split/Splitless, operated in Split mode (e.g., 20:1)
Injector Temp. 250 °C
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min
Oven Program Initial: 70°C, hold 1 minRamp 1: 10°C/min to 170°CRamp 2: 30°C/min to 280°C, hold 5 min[12][14]
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-650) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Quantitative Data Summary

Accurate quantification requires the use of an internal standard and a calibration curve. The table below summarizes typical performance metrics for the GC-MS analysis of derivatized organic and amino acids, which can be expected to be similar for 2-hydroxyisovaleric acid. Laboratories should perform their own method validation to determine specific performance characteristics.

Performance MetricTypical Expected Value for Silylated Organic Acids
Linearity (R²) > 0.99
Reproducibility (RSD%) < 10% for repeated injections.[8][13]
Limit of Detection (LOD) Low to mid µM range, dependent on sample matrix and instrument sensitivity.
Limit of Quantification (LOQ) Mid to high µM range.
Recovery 85-115% (dependent on extraction efficiency).

Note: Silylated derivatives can sometimes exhibit poorer reproducibility compared to other methods like alkylation due to their moisture sensitivity and potential for instability during long chromatographic runs.[2][8][15]

References

Application Notes and Protocols: 2-Hydroxyisovaleryl-CoA in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyisovaleryl-CoA is a short-chain acyl-coenzyme A (CoA) molecule. While specific literature on the direct applications of this compound in metabolomics is limited, its structural similarity to other key metabolites in branched-chain amino acid (BCAA) catabolism, such as isovaleryl-CoA, suggests a potential role as a biomarker for metabolic disorders. This document provides an overview of the metabolic context of related compounds, outlines protocols for the analysis of short-chain acyl-CoAs, and presents quantitative data for the closely related and more extensively studied isovaleryl-CoA.

Metabolic Context and Significance

This compound is structurally related to intermediates in the degradation pathway of leucine (B10760876), a crucial BCAA. The catabolism of leucine primarily occurs in the mitochondria and is a vital source of energy, particularly in muscle and brain tissue.

A key and well-documented intermediate in this pathway is isovaleryl-CoA. The enzyme isovaleryl-CoA dehydrogenase catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleryl-CoA and its derivatives.[1][2][3] This accumulation can lead to significant morbidity and mortality if not diagnosed and treated early.[1]

While this compound is not a canonical intermediate in this pathway, the existence of 2-hydroxyacyl-CoA synthases and the use of 2-hydroxyacids in engineered biosynthetic pathways suggest that it can be formed enzymatically under certain conditions.[4] Its presence or accumulation in biological samples could, therefore, indicate alternative metabolic routes or dysregulation of the primary leucine degradation pathway.

Leucine Catabolism Pathway

The diagram below illustrates the central role of isovaleryl-CoA in the breakdown of leucine. The potential position of this compound as a derivative of isovaleryl-CoA or a related intermediate is hypothesized.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH two_HIV_CoA This compound Isovaleryl_CoA->two_HIV_CoA Hypothetical three_MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->three_MC_CoA IVD three_MG_CoA 3-Methylglutaconyl-CoA three_MC_CoA->three_MG_CoA MCC HMG_CoA HMG-CoA three_MG_CoA->HMG_CoA MG-CoA Hydratase Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMGCL

Figure 1: Simplified pathway of leucine catabolism.

Quantitative Data

MetaboliteCytosol (pmol/million cells)Mitochondria (pmol/million cells)
Acetyl-CoA1.0 - 2.50.5 - 1.5
Propionyl-CoA0.01 - 0.050.02 - 0.1
(iso)Butyryl-CoA< 0.01< 0.02
(iso)Valeryl-CoA < 0.01 < 0.02
Succinyl-CoANot Quantified0.1 - 0.3
HMG-CoA< 0.02Not Quantified

Table adapted from a study on subcellular acyl-CoA analysis. Note: (iso)Valeryl-CoA represents the combined measurement of isomers which are not distinguished in the analysis.[5]

Experimental Protocols

The analysis of short-chain acyl-CoAs like this compound is typically challenging due to their low abundance and inherent instability. The recommended method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol: Quantification of Short-Chain Acyl-CoAs in Biological Samples

This protocol provides a general framework for the extraction and analysis of short-chain acyl-CoAs from cell culture or tissue samples.

1. Sample Preparation and Extraction

  • Materials:

    • Biological sample (e.g., cell pellet, flash-frozen tissue)

    • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

    • Internal standards (e.g., 13C-labeled acyl-CoAs)

    • Microcentrifuge tubes

    • Homogenizer or sonicator

  • Procedure:

    • Pre-cool all tubes and solutions on ice.

    • For cultured cells, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add ice-cold 10% TCA to lyse the cells and precipitate proteins.

    • For tissue samples, homogenize the frozen tissue in ice-cold 10% TCA.

    • Spike the samples with an appropriate internal standard mixture.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Immediately proceed to solid-phase extraction or direct injection for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) - Optional Cleanup Step

  • Materials:

  • Procedure:

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as methanol containing a small percentage of ammonium hydroxide.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis.

3. UHPLC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 column suitable for polar molecules (e.g., Acquity UPLC C18).

    • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the short-chain acyl-CoAs.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and the internal standards. For acyl-CoAs, a common neutral loss of 507 Da is often monitored.[6]

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Extraction Extraction with 10% TCA + Internal Standards Sample->Extraction Centrifugation Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Optional: Solid-Phase Extraction (SPE) Supernatant->SPE LCMS UHPLC-MS/MS Analysis (MRM Mode) Supernatant->LCMS SPE->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2: General workflow for acyl-CoA analysis.

Conclusion

While this compound is not a widely studied metabolite, its potential as a biomarker in the context of BCAA metabolism warrants further investigation. The analytical protocols outlined here for short-chain acyl-CoAs provide a robust framework for its detection and quantification. Future metabolomics studies focusing on disorders of leucine metabolism may benefit from including this compound in their panel of target analytes to explore its potential clinical significance.

References

Application Notes and Protocols for the Measurement of 2-Hydroxyisovaleryl-CoA in Mitochondrial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisovaleryl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that is emerging as a metabolite of interest in the study of mitochondrial metabolism, particularly in the context of branched-chain amino acid (BCAA) catabolism and related metabolic disorders. Accurate quantification of this compound in mitochondrial extracts is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target.

This document provides a detailed protocol for the measurement of this compound in mitochondrial extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. The protocol covers mitochondrial isolation, acyl-CoA extraction, and a robust LC-MS/MS analysis workflow. As this compound is a less-studied metabolite, this protocol is based on established methods for short-chain acyl-CoAs and provides a framework for method development and validation.

Data Presentation

Currently, there is a lack of published data on the absolute concentrations of this compound in mitochondrial extracts. The following table is provided as a template for researchers to populate with their own experimental data, allowing for a clear and structured presentation of quantitative results.

Sample TypeConditionnThis compound Concentration (pmol/mg mitochondrial protein)Standard Deviation
e.g., Rat LiverControl5Enter DataEnter Data
e.g., Rat LiverTreatment X5Enter DataEnter Data
e.g., Cultured CellsWild-Type3Enter DataEnter Data
e.g., Cultured CellsKnockout Y3Enter DataEnter Data

Metabolic Pathway Context

This compound is likely derived from the catabolism of the branched-chain amino acid valine. Following the conversion of valine to isobutyryl-CoA within the mitochondria, a subsequent hydroxylation step, potentially catalyzed by an uncharacterized hydroxylase, could lead to the formation of this compound. This metabolite may then be further metabolized or play a role in mitochondrial signaling.

Metabolic_Pathway cluster_mito Mitochondrial Matrix Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA BCKDH Two_HIV_CoA This compound Isobutyryl_CoA->Two_HIV_CoA Hydroxylase (putative) Metabolites Further Metabolites Two_HIV_CoA->Metabolites

A putative metabolic pathway for the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the quantification of this compound in mitochondrial extracts.

Part 1: Isolation of Mitochondria from Tissue (e.g., Rat Liver)

This protocol is adapted from established methods for isolating mitochondria with high purity and integrity for metabolomics studies.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the liver and immediately place it in ice-cold PBS to wash away excess blood.

  • Mince the tissue into small pieces on a pre-chilled surface.

  • Transfer the minced tissue to a Dounce homogenizer containing 10 volumes of ice-cold MIB.

  • Homogenize with 10-15 slow strokes of the loose pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and the resulting mitochondrial pellet can be used for acyl-CoA extraction or stored at -80°C.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA assay).

Part 2: Extraction of Acyl-CoAs from Mitochondrial Pellets

This protocol is designed for the efficient extraction of short-chain acyl-CoAs while minimizing their degradation.

Materials:

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C.

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length (e.g., ¹³C₃-malonyl-CoA) is recommended for accurate quantification.

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • To the mitochondrial pellet (e.g., from 1-5 mg of mitochondrial protein), add 500 µL of ice-cold Extraction Solvent.

  • If using, add the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to lyse the mitochondria and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • The dried extract can be stored at -80°C until LC-MS/MS analysis.

Part 3: LC-MS/MS Quantification of this compound

This section outlines the parameters for the analysis of this compound. Note: The specific MRM transitions provided are theoretical and must be empirically validated using a synthesized standard of this compound.

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions (starting point for method development):

  • Column: A C18 reversed-phase column suitable for polar analytes (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B

    • 10-12 min: 50-98% B

    • 12-14 min: 98% B

    • 14.1-17 min: 2% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (theoretical predictions):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Calculation of Precursor Ion (M+H)⁺:

      • Coenzyme A (C₂₁H₃₆N₇O₁₆P₃S): 767.1 g/mol

      • 2-hydroxyisovaleric acid (C₅H₁₀O₃): 118.13 g/mol

      • Formation of thioester involves loss of H₂O: 767.1 + 118.13 - 18.02 = 867.21 g/mol

      • Predicted Precursor Ion (Q1): m/z 868.2

    • Predicted Product Ions (Q3):

      • The most common and stable fragment of acyl-CoAs is the phosphopantetheine moiety.

      • Quantifier Ion: m/z ~428.1 (adenosine diphosphate (B83284) fragment)

      • Qualifier Ion: m/z ~303.1 (phosphopantetheine fragment)

  • Collision Energy and other MS parameters: These must be optimized for the specific instrument and the validated MRM transitions.

Sample Analysis Workflow:

Workflow Start Mitochondrial Pellet Extraction Acyl-CoA Extraction (Acetonitrile:Methanol:Water) Start->Extraction Dry Dry Extract (Vacuum/Nitrogen) Extraction->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (vs. Standard Curve) Data->Quant End Final Concentration (pmol/mg protein) Quant->End

A general workflow for the analysis of this compound.

Data Analysis and Quantification:

  • Reconstitute the dried mitochondrial extract in 50-100 µL of Mobile Phase A.

  • Generate a standard curve using a synthesized this compound standard of known concentrations.

  • Analyze the samples and standards by LC-MS/MS using the optimized method.

  • Integrate the peak areas for the specific MRM transition of this compound and the internal standard.

  • Calculate the concentration of this compound in the samples by interpolating the peak area ratios (analyte/IS) against the standard curve.

  • Normalize the concentration to the initial amount of mitochondrial protein used for the extraction.

Conclusion

This application note provides a comprehensive framework for the measurement of this compound in mitochondrial extracts. Due to the novelty of this specific metabolite, researchers should consider the synthesis of a chemical standard for absolute quantification and for the empirical determination of optimal mass spectrometry parameters. The provided protocols for mitochondrial isolation, acyl-CoA extraction, and the starting parameters for LC-MS/MS analysis offer a solid foundation for researchers to develop a validated method to investigate the role of this compound in mitochondrial function and disease.

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of 2-Hydroxyisovaleryl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 2-hydroxyisovaleryl-CoA isomers.

Troubleshooting Guide

Effectively separating isomers of this compound, which include stereoisomers (R/S enantiomers at the 2-hydroxy position) and potentially positional isomers (e.g., 3-hydroxyisovaleryl-CoA), requires careful optimization of chromatographic conditions. This guide addresses common issues encountered during these separations.

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). Consider protein-based or macrocyclic antibiotic columns for alternative selectivity.
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) and the acidic/basic additive. For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as chiral recognition is often temperature-sensitive.[1]
Flow rate is too high.Chiral separations often benefit from lower flow rates to enhance interactions with the stationary phase and improve resolution.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).Use a high-purity silica-based column. Add a competing amine (e.g., triethylamine) to the mobile phase for basic analytes or an acid (e.g., formic acid) for acidic analytes to block active sites.
Column contamination or degradation.If the column is old or has been used with harsh conditions, consider replacing it. A guard column can help extend the life of the analytical column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion.
Peak Splitting Co-elution of closely related isomers.Adjust the mobile phase composition or gradient to improve the separation of the individual components.[2]
Column void or channeling.This may occur with older columns. Backflushing the column or replacing it may be necessary.
Injection of sample in a solvent stronger than the mobile phase.Ensure the sample solvent is of similar or weaker strength than the mobile phase to prevent band distortion.
Low Signal Intensity / Poor Ionization (LC-MS) Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature for CoA compounds.
Ion suppression from matrix components or mobile phase additives.Improve sample cleanup procedures. If using ion-pairing agents, select volatile ones compatible with MS (e.g., ammonium (B1175870) formate (B1220265) instead of phosphate (B84403) buffers).
Analyte degradation.Acyl-CoAs can be unstable. Ensure rapid quenching of metabolic activity during sample preparation and keep samples cold.[3]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing, especially for gradient elution.
Incomplete column equilibration.Chiral stationary phases may require longer equilibration times between injections, particularly after a gradient.
System leaks.Check all fittings for leaks, as this can cause pressure fluctuations and affect retention times.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: The primary challenges stem from the high structural similarity of the isomers.

  • Stereoisomers (Enantiomers): The R- and S-enantiomers of this compound have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[4]

  • Positional Isomers: Isomers like 3-hydroxyisovaleryl-CoA have very similar polarities and molecular weights, making their separation by standard reversed-phase chromatography difficult.

  • Analyte Polarity and Stability: Acyl-CoA thioesters are polar molecules, which can lead to poor retention on traditional C18 columns. They are also susceptible to degradation, requiring careful sample handling.[4]

Q2: What is the recommended chromatographic technique for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is the most effective technique for resolving the enantiomers of this compound. For sensitive and selective detection, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is highly recommended.

Q3: Which type of HPLC column is best for separating the enantiomers of this compound?

A3: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are a good starting point as they are versatile and effective for a wide range of chiral compounds. Protein-based columns (e.g., based on albumin or glycoprotein) or macrocyclic antibiotic columns can also offer unique selectivity.

Q4: Can I use reversed-phase HPLC for separating these isomers?

A4: Standard reversed-phase HPLC is generally not suitable for resolving enantiomers without a chiral stationary phase or a chiral derivatizing agent. While it might be used to separate positional isomers, the high polarity of short-chain hydroxyacyl-CoAs can lead to poor retention on typical C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents in a reversed-phase setup can improve retention of these polar analytes.

Q5: How can I improve the retention of this compound on a reversed-phase column for separating positional isomers?

A5: To improve retention of these polar compounds, you can:

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can increase the hydrophobicity of the analyte and enhance its retention on a C18 column. Note that non-volatile ion-pairing agents are not ideal for LC-MS.

  • Employ HILIC: Hydrophilic Interaction Liquid Chromatography is well-suited for the retention and separation of polar compounds.

  • Aqueous Mobile Phase: Use a mobile phase with a high aqueous content.

Q6: What are some key considerations for sample preparation?

A6: Proper sample preparation is critical for accurate analysis of acyl-CoAs.

  • Metabolic Quenching: Rapidly quench metabolic activity to prevent enzymatic degradation of the analytes. This is often done using cold solvents.

  • Extraction: A common method involves protein precipitation with an acid (e.g., perchloric acid or sulfosalicylic acid) or an organic solvent (e.g., acetonitrile).[3]

  • Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration. Anion exchange or reversed-phase cartridges are often employed.

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of this compound isomers.

Protocol 1: Chiral Separation of this compound Enantiomers by HPLC

This protocol is adapted from methods for the chiral separation of short-chain hydroxy acids and acyl-CoAs.

  • High-Performance Liquid Chromatography (HPLC) System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or a similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The exact ratio of hexane (B92381) to isopropanol may need to be optimized for best resolution.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA) or MS/MS detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) cleanup is recommended.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the sample.

  • Run the analysis under isocratic conditions.

  • Identify and quantify the enantiomers based on their retention times and peak areas.

Protocol 2: Sample Preparation from Biological Tissues

This protocol provides a general workflow for the extraction of short-chain acyl-CoAs from tissue samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange).

  • Acetonitrile, methanol (B129727), and water (HPLC grade).

Procedure:

  • Homogenization: Weigh the frozen tissue sample (~50-100 mg) and immediately homogenize it in 1 mL of ice-cold 10% TCA containing the internal standard.

  • Protein Precipitation: Keep the homogenate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other highly polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture (e.g., 70:30 v/v).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different chiral separation modes. Specific values for this compound would need to be determined empirically.

Chromatographic ModeTypical Stationary PhaseAdvantagesDisadvantagesExpected Resolution (Rs) for Enantiomers
Normal Phase Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD)High selectivity for a wide range of compounds.Requires non-polar, flammable solvents; not directly compatible with ESI-MS.> 1.5
Reversed-Phase Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-RH)Uses aqueous-organic mobile phases; more compatible with biological samples and ESI-MS.May have lower selectivity for some compounds compared to normal phase.1.0 - 2.0
Polar Organic Mode Polysaccharide-based (e.g., Chiralpak IA)Uses polar organic solvents (e.g., acetonitrile, methanol); good for compounds with poor solubility in hexane.Mobile phase selection is critical.> 1.5
Supercritical Fluid Chromatography (SFC) Polysaccharide-basedFast separations; uses CO2 as the main mobile phase component, which is environmentally friendly.Requires specialized instrumentation.> 2.0

Visualizations

Logical Workflow for Chiral Method Development

G Figure 1. Workflow for Chiral Method Development A Define Analyte Properties (Acidic, Basic, Neutral) B Select Chiral Columns for Screening (e.g., Polysaccharide-based) A->B C Screen in Multiple Modes (Normal, Reversed, Polar Organic) B->C D Initial Separation Observed? C->D E Optimize Mobile Phase (Solvent ratio, additives, pH) D->E Yes H No Separation (Try different column types) D->H No F Optimize Temperature and Flow Rate E->F G Validated Method F->G H->B

Caption: Workflow for Chiral Method Development.

Metabolic Pathway of Branched-Chain Amino Acid Degradation

G Figure 2. Simplified Branched-Chain Amino Acid Catabolism cluster_leucine Leucine Catabolism cluster_valine Valine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Isovaleryl-CoA Dehydrogenase H2O_IsovalerylCoA Hydration? IsovalerylCoA->H2O_IsovalerylCoA HMG_CoA HMG-CoA MC_CoA->HMG_CoA Valine Valine aKIV α-Ketoisovalerate Valine->aKIV IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Isoleucine Isoleucine aKMV α-Keto-β-methylvalerate Isoleucine->aKMV aMB_CoA α-Methylbutyryl-CoA aKMV->aMB_CoA AcetylCoA_PropionylCoA Acetyl-CoA + Propionyl-CoA aMB_CoA->AcetylCoA_PropionylCoA H2_IsovalerylCoA This compound H2O_IsovalerylCoA->H2_IsovalerylCoA

Caption: Simplified Branched-Chain Amino Acid Catabolism.

References

Technical Support Center: Analysis of 2-hydroxyisovaleryl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-hydroxyisovaleryl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or organic content is not optimal. 3. Column Contamination: Buildup of matrix components on the column. 4. Secondary Interactions: Analyte interacting with active sites on the column.1. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 2. Optimize Mobile Phase: Adjust the pH to ensure the analyte is in a single ionic form. Experiment with different organic solvents (acetonitrile vs. methanol). 3. Implement Column Washing: Use a strong solvent wash after each run or batch to clean the column. Consider using a guard column. 4. Use a Different Column: Test a column with a different stationary phase (e.g., a column with end-capping) to minimize secondary interactions.
Low Signal Intensity or High Limit of Detection (LOD) 1. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. 2. Inefficient Extraction: The sample preparation method has a low recovery of the analyte. 3. Suboptimal MS Parameters: Ion source and collision energy settings are not optimized.1. Improve Sample Cleanup: Employ more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Modify the gradient to better separate the analyte from interfering compounds. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help compensate for ion suppression. 4. Optimize MS Parameters: Perform a tuning of the mass spectrometer specifically for this compound.
High Signal Variability Between Injections (Poor Precision) 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Matrix Effects: The degree of ion suppression or enhancement varies between different samples. 3. Instrument Instability: Fluctuations in the LC or MS system.1. Standardize Sample Preparation: Ensure consistent timing, volumes, and techniques for all samples. 2. Use a SIL-IS: An internal standard is crucial for correcting variability. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the samples. 4. Perform System Suitability Tests: Inject a standard solution periodically to monitor instrument performance.
No Peak Detected for this compound 1. Analyte Degradation: this compound may be unstable under the sample storage or preparation conditions. 2. Incorrect MS/MS Transition: The selected precursor and product ions are not correct. 3. Very Low Analyte Concentration: The concentration of the analyte in the sample is below the limit of detection.1. Ensure Sample Stability: Keep samples on ice or at 4°C during preparation and store at -80°C. Minimize freeze-thaw cycles. 2. Verify MS/MS Parameters: Infuse a standard solution of this compound to confirm the correct precursor and product ions and to optimize collision energy. 3. Concentrate the Sample: If possible, use a larger sample volume and a concentration step during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantification.[2][3] For this compound, which is often analyzed in complex biological matrices like plasma or tissue homogenates, endogenous compounds such as phospholipids, salts, and other metabolites can interfere with its ionization in the mass spectrometer source.[4]

Q2: What is the best sample preparation technique to minimize matrix effects for this compound?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common methods:

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile (B52724) or methanol), and the supernatant containing the analyte is analyzed.[5]Simple, fast, and inexpensive.[5]Less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from interfering compounds.[5]Can provide a cleaner extract than PPT.[5]Can be more time-consuming and may have lower recovery if partitioning is not optimal.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[6]Provides excellent sample cleanup and can significantly reduce matrix effects.[4]More complex, time-consuming, and expensive than PPT or LLE. Method development can be more involved.

For sensitive and accurate quantification of this compound, Solid-Phase Extraction (SPE) is often the most effective method for minimizing matrix effects.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of this compound?

A3: A stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₁) is the gold standard for quantitative LC-MS/MS analysis.[7] Because the SIL-IS has nearly identical physicochemical properties to the endogenous analyte, it co-elutes and experiences the same degree of matrix effects and variability in extraction recovery.[8][9] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively compensated for, leading to highly accurate and precise quantification.

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The most common method is the post-extraction spike analysis.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods for other short-chain acyl-CoAs and is designed to provide a clean extract for LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution of this compound.

    • Add 400 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition a mixed-mode anion exchange SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences.

    • Elute the this compound with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

Protocol 2: LC-MS/MS Parameters
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: To be determined by infusing a standard. A hypothetical transition could be m/z 854.3 -> 347.1.

    • SIL-IS: To be determined based on the mass of the stable isotopes. For a ¹³C₅,¹⁵N₁ labeled standard, the transition might be m/z 860.3 -> 353.1.

  • Ion Source Parameters: Optimize for the specific instrument.

Visualizations

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (TCA) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation inject->chroma ms Mass Spectrometry Detection chroma->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification ratio->quant

Caption: Workflow for the analysis of this compound.

Valine Catabolism and Formation of this compound

G Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH Hydroxyisovaleryl_CoA This compound KIV->Hydroxyisovaleryl_CoA Alternative Pathway? Methylacrylyl_CoA Methylacrylyl-CoA Isobutyryl_CoA->Methylacrylyl_CoA IBD HPIB_CoA 3-Hydroxyisobutyryl-CoA Methylacrylyl_CoA->HPIB_CoA ECH HPIB 3-Hydroxyisobutyrate HPIB_CoA->HPIB HIBCH Malonyl_semialdehyde Malonyl Semialdehyde HPIB->Malonyl_semialdehyde HADH Propionyl_CoA Propionyl-CoA Malonyl_semialdehyde->Propionyl_CoA

Caption: Simplified valine catabolic pathway.

References

stability of 2-hydroxyisovaleryl-CoA during sample storage and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyisovaleryl-CoA. The following information is designed to address common challenges related to sample storage and extraction to ensure the integrity and accurate quantification of this metabolite.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in biological samples?

Q2: What are the optimal storage conditions for samples intended for this compound analysis?

A2: To minimize degradation, samples should be processed immediately upon collection and kept on ice. For long-term storage, it is recommended to store samples as a dry pellet at -80°C. If storing as an extract, using a buffered solution at a neutral pH or a solvent like methanol (B129727) is preferable to unbuffered aqueous solutions.[4] Stock solutions of similar short-chain acyl-CoAs, such as acetyl-CoA and CoA, prepared in 5% perchloric acid (PCA) have been shown to be stable for at least two years at -80°C.[5] Using glass sample vials instead of plastic can also help to minimize analyte loss and improve stability.

Q3: Which extraction method is recommended for this compound?

A3: The choice of extraction method can significantly impact the recovery of this compound. Protein precipitation is a common first step to remove enzymes that can degrade the analyte. Methods using 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) are frequently employed. Solid-phase extraction (SPE) is often used for sample clean-up and concentration. A comparison of extraction methods for isovaleryl-CoA, a structurally similar molecule, showed comparable recoveries for a method using 2.5% SSA versus one using 10% trichloroacetic acid (TCA) followed by SPE.[6]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Sample Degradation During Storage Ensure samples were flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. Avoid repeated freeze-thaw cycles. For tissue samples, homogenization should be performed with ice-cold solvents.
Hydrolysis During Extraction Perform all extraction steps on ice or at 4°C. Minimize the time samples spend in aqueous solutions. Use of acidic conditions (e.g., with PCA or SSA) can help to precipitate proteins and inactivate enzymes quickly.
Poor Extraction Recovery The choice of extraction solvent and/or SPE cartridge may not be optimal. Consider comparing a simple protein precipitation with 80% methanol to a more complex SPE-based method. For SPE, ensure the cartridge is appropriate for short-chain acyl-CoAs and that the wash and elution steps are optimized.
Issue 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the time between sample collection, processing, and freezing. Ensure uniform and rapid quenching of metabolic activity. For tissues, ensure the homogenization process is consistent for all samples.
Incomplete Protein Precipitation Ensure thorough vortexing after the addition of the precipitating agent (e.g., SSA, PCA, methanol) and adequate incubation time on ice. Centrifuge at a sufficient speed and duration to obtain a compact protein pellet.
Analyte Adsorption As a general good practice for metabolomics, consider using glass or low-binding microcentrifuge tubes and HPLC vials to prevent loss of the analyte to plastic surfaces.

Quantitative Data Summary

While specific stability data for this compound is limited, the following tables provide data on the stability and recovery of structurally similar short-chain acyl-CoAs, which can serve as a valuable reference.

Table 1: Comparative Recovery of Isovaleryl-CoA with Different Extraction Methods

Extraction Method Analyte Recovery (%) Reference
10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE)Isovaleryl-CoA58[6]
2.5% 5-Sulfosalicylic Acid (SSA)Isovaleryl-CoA59[6]

Table 2: Stability of Succinyl-CoA at Room Temperature

Duration Stability Metric Value Reference
45 hoursCoefficient of Variation (CV)4.55 - 9.22%[7]
3 consecutive daysAccuracy of Standard85 - 104%[7]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that demonstrates good recovery for short-chain acyl-CoAs and avoids a solid-phase extraction step.[6]

  • Sample Preparation : For cultured cells, aspirate the media and wash the cells with ice-cold saline. For tissues, weigh the frozen tissue and keep it on dry ice.

  • Lysis and Protein Precipitation : Add an appropriate volume of ice-cold 2.5% (w/v) SSA to the cell pellet or powdered tissue.

  • Homogenization : Vigorously vortex or sonicate the sample until a homogenous lysate is obtained. Keep the sample on ice throughout this process.

  • Incubation : Incubate the lysate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifugation : Centrifuge the lysate at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, pre-chilled tube.

  • Analysis : The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.

Protocol 2: Extraction of Acyl-CoAs using Acetonitrile/2-Propanol and Solid-Phase Extraction (SPE)

This protocol is a more general method for the extraction and purification of a broad range of acyl-CoAs from tissue.[8]

  • Homogenization : Homogenize the frozen, powdered tissue in an ice-cold solution of acetonitrile/2-propanol (3:1 v/v).

  • Extraction : Add ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7) to the homogenate, vortex thoroughly, and centrifuge at high speed at 4°C.

  • Supernatant Collection : Collect the supernatant containing the acyl-CoAs.

  • SPE Purification : a. Condition a C18 SPE cartridge with methanol, followed by water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with an aqueous buffer to remove polar impurities. d. Elute the acyl-CoAs with a solvent containing a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

Below are diagrams illustrating the experimental workflow for sample extraction and the logical flow for troubleshooting common issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Sample Collection snap_freeze Snap Freeze in Liquid N2 start->snap_freeze storage Store at -80°C snap_freeze->storage homogenize Homogenize in Cold Solvent storage->homogenize precipitate Protein Precipitation (e.g., SSA) homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms

Figure 1. General experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow start Low/No Analyte Signal check_storage Review Storage Conditions (-80°C, minimal freeze-thaw) start->check_storage check_extraction Evaluate Extraction Protocol (on ice, efficient precipitation) start->check_extraction check_instrument Verify LC-MS/MS Performance (system suitability) start->check_instrument check_recovery Assess Extraction Recovery (consider alternative method) check_extraction->check_recovery

Figure 2. Troubleshooting flowchart for low signal of this compound.

References

troubleshooting low recovery of acyl-CoAs from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental recovery of acyl-CoAs from biological samples.

Troubleshooting Guide: Low Acyl-CoA Recovery

This guide addresses the common issue of low recovery of acyl-CoAs in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Question: I am experiencing significantly lower than expected yields of acyl-CoAs in my final extract. What are the potential causes and how can I improve my recovery?

Answer: Low recovery of acyl-CoAs can stem from several stages of your experimental workflow, from initial sample handling to final analysis. Acyl-CoAs are notoriously unstable and susceptible to degradation, and their recovery is influenced by the extraction and purification methodology.[1][2] Below is a systematic guide to help you identify and address the potential causes of low recovery.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the tissue. For tough tissues, consider using a glass homogenizer for better disruption.[3] Optimize the ratio of extraction solvent to tissue weight to ensure complete extraction.[3] Cryogenic grinding of frozen tissue samples can also improve lysis efficiency before solvent extraction.
Acyl-CoA Degradation During Sample Preparation Work quickly and keep samples on ice at all times to minimize enzymatic activity.[4] Use of an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization helps to inhibit thioesterase activity.[5] Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.
Inefficient Extraction Method The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is commonly used.[3] For a broad range of acyl-CoAs, a two-step extraction using an acetonitrile/isopropanol mixture followed by potassium phosphate (B84403) buffer can be effective.[6] Consider performing a second extraction step on the tissue residue to maximize recovery.[4]
Losses During Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[7] Optimize the wash and elution steps. Inadequate washing may leave impurities that interfere with downstream analysis, while harsh elution conditions may not effectively recover all acyl-CoA species. Use of weak anion exchange SPE columns is a common practice for purification.[3][7]
Analyte Instability in Final Extract Acyl-CoAs are unstable in aqueous solutions.[1] Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as methanol (B129727) or a 50% methanol solution in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2] Using glass vials instead of plastic can decrease signal loss and improve sample stability.[8]
Poor LC-MS/MS Performance Repeated injections of biological extracts can lead to a build-up of material on the analytical column, causing peak shape distortion.[9] The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in instrument response.[7][10] The pH of the mobile phase can significantly impact the separation and detection of different acyl-CoA species.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?

A1: The most critical factors include:

  • Sample Handling: Rapidly quenching metabolic activity by flash-freezing samples is crucial to prevent enzymatic degradation.[4]

  • Extraction Method: The choice of extraction solvent and pH is vital. Acidic conditions (pH 4.0-4.9) are often employed to inhibit thioesterases.[5][11]

  • Purification: Solid-phase extraction (SPE) is frequently used for sample clean-up and to reduce matrix effects, which can significantly improve recovery and analytical sensitivity.[6][10]

Q2: What is a typical recovery rate for acyl-CoA extraction from tissues?

A2: Recovery rates can vary depending on the tissue type and the specific extraction method used. With optimized protocols involving solvent extraction and SPE, recovery rates of 70-80% have been reported for long-chain acyl-CoAs.[5] A study using a two-step extraction and purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel reported recoveries of 93-104% for tissue extraction and 83-90% for solid-phase extraction for a range of acyl-CoAs.[6]

Q3: How does the chain length of the acyl-CoA affect recovery?

A3: The physicochemical properties of acyl-CoAs vary significantly with chain length, which can impact recovery.[12] Long-chain acyl-CoAs are more hydrophobic and may require different chromatographic conditions for optimal separation and detection compared to short-chain species.[1] Some extraction methods may have lower recovery for very long-chain species.[10] It is important to validate your chosen method for the specific range of acyl-CoAs you are interested in.

Q4: Can I use the same protocol for both cells and tissues?

A4: While the principles of extraction are similar, protocols often need to be adapted. Tissues require a more rigorous homogenization step to disrupt the extracellular matrix and release cellular contents.[3][13] The amount of starting material and the volume of extraction solvents will also need to be optimized based on the sample type.

Quantitative Data Summary

The following tables summarize reported recovery rates from different methodologies and the abundance of various acyl-CoA species in different cell lines.

Table 1: Comparison of Acyl-CoA Extraction Methodologies and Reported Recoveries

Methodological Approach Key Strengths Key Limitations Typical Recovery Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.[10]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can be a source of sample loss if not optimized.70-80% for long-chain acyl-CoAs.[5] 83-90% for a broad range of acyl-CoAs.[6][5][6][10]
Phosphate Methylation Derivatization Improves chromatographic peak shape and resolves analyte loss due to surface affinity.Requires an additional chemical derivatization step in the workflow.Not explicitly stated, but improved detection is highlighted.[14]

Table 2: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA Species HepG2 (pmol/10^6 cells) MCF7 (pmol/mg protein) RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3
C18:1-CoA-~15~5
C20:4-CoA-~1~0.5
Note: Data is compiled from different sources and may involve variations in experimental conditions and normalization methods, affecting direct comparability.[2]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[3][4][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.[3][5]

  • Solvent Extraction: Add 2.0 mL of isopropanol to the homogenate and homogenize again. Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex the mixture for 5 minutes.[4]

  • Phase Separation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.[4]

  • Collection of Supernatant: Carefully collect the upper phase containing the acyl-CoAs and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]

  • SPE Column Preparation: Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water.[7]

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol.[7]

  • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]

  • Sample Concentration: Combine the eluted fractions. Dry the sample under a stream of nitrogen at room temperature.[3]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[2]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.[10]

Chromatographic Separation:

  • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoA species. This involves monitoring a specific precursor ion and a characteristic product ion for each analyte.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization (Acidic Buffer) Sample->Homogenization Lysis Solvent_Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Solvent_Extraction SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE Purification LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A generalized experimental workflow for the extraction and analysis of acyl-CoAs.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low Acyl-CoA Recovery Detected Incomplete_Lysis Incomplete Lysis Start->Incomplete_Lysis Degradation Sample Degradation Start->Degradation Inefficient_Extraction Inefficient Extraction Start->Inefficient_Extraction SPE_Loss SPE Loss Start->SPE_Loss Analysis_Issues Analytical Issues Start->Analysis_Issues Optimize_Homogenization Optimize Homogenization Incomplete_Lysis->Optimize_Homogenization Improve_Handling Improve Sample Handling (Cold, Fast, pH Control) Degradation->Improve_Handling Change_Solvents Optimize/Change Solvents Inefficient_Extraction->Change_Solvents Optimize_SPE Optimize SPE Protocol SPE_Loss->Optimize_SPE Calibrate_Instrument Calibrate Instrument & Use Internal Standards Analysis_Issues->Calibrate_Instrument

Caption: A logical diagram for troubleshooting low acyl-CoA recovery.

References

Technical Support Center: Analysis of 2-Hydroxyisovaleryl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the analysis of 2-hydroxyisovaleryl-CoA and other short-chain acyl-CoAs by LC-MS/MS.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis of biological samples, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

DOT Script for Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation of Ion Suppression cluster_3 Mitigation Strategies cluster_4 Sample Preparation Optimization cluster_5 Chromatography Optimization A Low or No Signal for This compound D Verify Instrument Performance (System Suitability Test) A->D B Poor Peak Shape (Tailing, Broadening, Splitting) B->D C High Variability in Results (Poor Precision) C->D E Check MS/MS Parameters (Precursor/Product Ions, Collision Energy) D->E F Confirm Standard and Sample Stability E->F G Post-Column Infusion Experiment to Identify Suppression Zones F->G If instrument is performing well H Matrix Effect Evaluation (Post-Extraction Spike) G->H I Optimize Sample Preparation H->I If ion suppression is confirmed J Improve Chromatographic Separation H->J K Utilize Appropriate Internal Standard H->K L Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol, SSA) I->L M Solid-Phase Extraction (SPE) I->M N Liquid-Liquid Extraction (LLE) I->N O Modify Mobile Phase (e.g., pH, Organic Solvent) J->O P Use Ion-Pairing Agents J->P Q Change Column Chemistry (e.g., C18, HILIC) J->Q G cluster_0 LC Eluent cluster_1 Electrospray Ionization (ESI) Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids, Salts) Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Competition for Charge & Surface Area Droplet->GasPhase Solvent Evaporation GasPhase->Analyte Reduced Ionization of Analyte MS Mass Spectrometer (Detector) GasPhase->MS Ion Sampling

optimizing fragmentation parameters for 2-hydroxyisovaleryl-CoA identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the mass spectrometry parameters for the identification and quantification of 2-hydroxyisovaleryl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?

A1: In positive ion mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. The exact mass of this ion should be calculated based on the chemical formula of this compound and the mass of a proton.

Q2: What are the characteristic product ions of this compound upon collision-induced dissociation (CID)?

A2: The fragmentation of acyl-CoAs is typically dominated by the cleavage of the CoA moiety.[1] For this compound, you can expect to see a prominent product ion resulting from the loss of the pantetheine-adenosine diphosphate (B83284) portion, which corresponds to the acyl group attached to the phosphopantetheine linker.[2] A common fragmentation pattern for all acyl-CoA species is the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) group, resulting in a daughter ion of [M - 507 + H]⁺.[2] Another common product ion observed is at m/z 428.

Q3: Is it possible to differentiate this compound from its isomers using tandem mass spectrometry?

A3: Differentiating isomers of acyl-CoAs can be challenging because the fragmentation is often dominated by the common CoA moiety.[1] However, specific low-abundance fragment ions that are characteristic of the acyl chain structure may be observed.[1] Careful optimization of collision energy and the use of high-resolution mass spectrometry can aid in the identification of unique product ions that allow for isomer differentiation.

Troubleshooting Guide

Q4: I am observing a very low signal or no signal for this compound. What are the possible causes and solutions?

A4: Low or no signal can be attributed to several factors:

  • Analyte Instability: Acyl-CoA species can be unstable and susceptible to degradation.[3][4] Ensure that samples are processed quickly and kept at low temperatures. Consider using additives that improve CoA stability.[3]

  • Sample Preparation: Inefficient extraction can lead to low recovery. Optimize your extraction protocol to ensure efficient lysis and recovery of acyl-CoAs.

  • Matrix Effects: Components of the sample matrix can suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

  • Instrumental Parameters: Suboptimal instrument settings, such as collision energy and ion source parameters, can lead to poor signal intensity.[5] Systematically optimize these parameters using a pure standard of this compound if available.

  • Sample Vials: Using glass instead of plastic sample vials has been shown to decrease the loss of CoA signals and improve sample stability.[3]

Q5: My chromatograms show significant peak tailing for this compound. How can I improve the peak shape?

A5: Peak tailing is a common issue in the chromatography of polar compounds like acyl-CoAs.[1] Here are some strategies to improve peak shape:

  • Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid, to the mobile phase can improve the peak shape of acidic analytes.

  • Column Choice: Select a column with a stationary phase that is appropriate for the analysis of polar compounds. A C18 column with a polar endcapping may provide better results.

  • Gradient Optimization: Adjust the gradient elution profile to ensure that the analyte is eluted in a sharp band. A shallower gradient around the elution time of the analyte can improve peak shape.

Q6: I am having difficulty achieving reproducible fragmentation for my analyte. What could be the reason?

A6: Reproducibility issues in fragmentation can arise from:

  • Collision Energy Fluctuations: Ensure that the collision energy setting on your mass spectrometer is stable and reproducible. The amount of energy required for fragmentation is linearly correlated with the m/z of the precursor ion.[5]

  • Matrix Interferences: Co-eluting matrix components can affect the fragmentation process. Improve chromatographic separation to isolate the analyte from interfering compounds.

  • In-source Fragmentation: Fragmentation occurring in the ion source before precursor ion selection can lead to inconsistent results. Optimize the ion source parameters to minimize in-source fragmentation.

Quantitative Data for Method Development

The following tables provide starting parameters for the development of an LC-MS/MS method for this compound. These values should be optimized for your specific instrument and experimental conditions.

Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound

Ion TypeDescriptionPredicted m/z
Precursor IonProtonated molecule [M+H]⁺Calculate based on formula
Product Ion 1[M - 507 + H]⁺Precursor m/z - 507
Product Ion 2Adenine fragment136.0613
Product Ion 3Phosphopantetheine fragmentVaries

Note: The exact m/z values should be calculated based on the elemental composition of this compound.

Table 2: Suggested Starting Collision Energy (CE) Ranges

Mass Spectrometer TypeSuggested CE Range (eV)
Triple Quadrupole (QQQ)15 - 40
Quadrupole Time-of-Flight (Q-TOF)20 - 50
Ion TrapFollow manufacturer's guidelines for normalized collision energy

Note: Optimal collision energy is dependent on the precursor ion's m/z and charge state.[5] It is recommended to perform a collision energy optimization experiment for each product ion.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of this compound

  • Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solution (e.g., 80% methanol) containing an appropriate internal standard.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol (B129727) in water).

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.7 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: Monitor the transitions from the precursor ion to the selected product ions (see Table 1).

    • Collision Energy: Optimize for each transition (see Table 2 for starting ranges).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection Extraction Extraction of Acyl-CoAs SampleCollection->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_sample Sample Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions Start Low/No Signal for Analyte Check_Stability Is the analyte stable? Start->Check_Stability Check_Extraction Is the extraction efficient? Start->Check_Extraction Check_Matrix Are there matrix effects? Start->Check_Matrix Check_CE Is the collision energy optimized? Start->Check_CE Check_Source Are ion source parameters optimal? Start->Check_Source Check_Column Is the column performing well? Start->Check_Column Sol_Stability Improve sample handling (cold, fast) Check_Stability->Sol_Stability Sol_Extraction Optimize extraction protocol Check_Extraction->Sol_Extraction Sol_Matrix Implement sample cleanup (SPE) Check_Matrix->Sol_Matrix Sol_CE Perform CE optimization Check_CE->Sol_CE Sol_Source Tune source parameters Check_Source->Sol_Source Sol_Column Replace/clean column Check_Column->Sol_Column

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Quantification of 2-Hydroxyisovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for the quantification of 2-hydroxyisovaleryl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues users might encounter during the quantification of this compound, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q1: What are the critical quality control samples to include in my analytical run for this compound quantification?

A1: A robust analytical run for endogenous compounds like this compound should include the following quality control (QC) samples:

  • Blank Sample: A matrix sample (e.g., plasma, tissue homogenate) without the analyte or internal standard (IS). This is used to assess for interfering peaks at the retention time of the analyte and IS.

  • Zero Sample (Blank + IS): A matrix sample spiked only with the internal standard. This helps in evaluating any interference at the analyte's mass transition originating from the matrix itself.

  • Calibration Curve Standards: A series of matrix samples spiked with known concentrations of this compound and a constant concentration of the IS. A minimum of six to eight non-zero concentration levels is recommended to cover the expected physiological range.

  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels:

    • Low QC (LQC): Within three times the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the middle of the calibration curve range.

    • High QC (HQC): At approximately 75-85% of the Upper Limit of Quantification (ULOQ).

Q2: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the possible causes and solutions?

A2: A low correlation coefficient can stem from several factors. The table below outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Pipetting/Dilution Errors Review your standard dilution scheme. Prepare fresh calibration standards, paying close attention to pipetting accuracy. Use calibrated pipettes.
Inaccurate Stock Solution Concentration Verify the purity and concentration of your this compound and internal standard stock solutions. Prepare fresh stock solutions if necessary.
Matrix Effects The biological matrix can suppress or enhance the ionization of the analyte. Evaluate matrix effects by comparing the response of the analyte in neat solution versus in the matrix. If significant, consider a more effective sample clean-up method (e.g., solid-phase extraction) or a different ionization source.
Analyte Instability Acyl-CoAs can be unstable. Ensure samples and standards are kept at low temperatures (e.g., on ice) during preparation and in the autosampler. Minimize the time between sample preparation and analysis.
Incorrect Integration Manually review the peak integration for each calibrant. Ensure that the baseline is set correctly and that there are no split peaks being improperly integrated.

Q3: I am observing significant peak tailing for my this compound peak. How can I improve the peak shape?

A3: Peak tailing is a common issue in the chromatography of polar and charged molecules like acyl-CoAs. Here are some strategies to address it:

Troubleshooting StrategyDetails
Optimize Mobile Phase pH The charge state of this compound is pH-dependent. Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape by ensuring a consistent charge state.
Adjust Mobile Phase Composition Vary the gradient slope and the organic modifier (e.g., acetonitrile (B52724), methanol) to improve peak symmetry.
Use a Different Column Chemistry Consider using a column with a different stationary phase (e.g., HILIC instead of reversed-phase) that may have better interaction with your polar analyte.
Check for Column Contamination Contaminants on the column can lead to secondary interactions and peak tailing. Flush the column with a strong solvent or replace it if it is old.
Minimize Extra-Column Volume Use tubing with a smaller internal diameter and ensure all connections are secure to reduce dead volume in the system.

Q4: My results show high variability between replicate injections. What could be the cause?

A4: High variability can be attributed to issues with the sample preparation, the LC system, or the mass spectrometer.

Source of VariabilityTroubleshooting Steps
Inconsistent Sample Preparation Ensure your sample extraction and protein precipitation steps are consistent across all samples. Use an internal standard to normalize for variability in extraction recovery.
Autosampler Issues Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent.
LC Pump Performance Inconsistent mobile phase delivery can lead to fluctuating retention times and peak areas. Check the pump for leaks and ensure proper solvent degassing.
Mass Spectrometer Instability The sensitivity of the mass spectrometer can drift over time. Allow the instrument to stabilize before starting the run and monitor the signal of the internal standard throughout the analysis.

Quality Control Acceptance Criteria

The following tables summarize the generally accepted quality control criteria for bioanalytical method validation, which should be applied to the quantification of this compound.[1]

Table 1: Calibration Curve Acceptance Criteria

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Accuracy of Calibrants Within ± 20% of the nominal concentration for the LLOQ.
Within ± 15% of the nominal concentration for all other standards.
Number of Accepted Calibrants At least 75% of the non-zero standards must meet the accuracy criteria.

Table 2: Quality Control Sample Acceptance Criteria

ParameterAcceptance Criteria
Accuracy of QC Samples Within ± 20% of the nominal concentration for LQC, MQC, and HQC.[1]
Precision of QC Samples (%CV) ≤ 20% for LQC, MQC, and HQC.
Number of Accepted QCs At least 67% of all QC samples must meet the accuracy criteria.
At least 50% at each concentration level must meet the accuracy criteria.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification in Plasma
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound) to each sample, calibrant, and QC, except for the blank.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method for Acyl-CoA Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor and product ion transitions for this compound and its internal standard must be optimized.

Signaling Pathways and Workflows

Leucine (B10760876) Catabolism Pathway

This compound is an intermediate in the catabolism of the branched-chain amino acid, leucine. The pathway begins with the transamination of leucine to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.[2][3][4] Isovaleryl-CoA can then be hydroxylated to form this compound.

Leucine_Catabolism Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation HydroxyisovalerylCoA This compound IsovalerylCoA->HydroxyisovalerylCoA Hydroxylation MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Dehydrogenation AcetylCoA Acetyl-CoA MethylcrotonylCoA->AcetylCoA Acetoacetate Acetoacetate MethylcrotonylCoA->Acetoacetate

Figure 1. Simplified Leucine Catabolism Pathway.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spiking Internal Standard Spiking Sample->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS DataAcquisition Data Acquisition (MRM Mode) LCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 2. Workflow for this compound Quantification.

References

Technical Support Center: Analysis of 2-Hydroxyisovaleryl-CoA and Other Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with experiments involving the impact of different quenching methods on 2-hydroxyisovaleryl-CoA and other short-chain acyl-CoA levels.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the analysis of intracellular acyl-CoAs?

A1: The most critical initial step is the rapid and effective quenching of metabolic activity. Acyl-CoAs are metabolically active and can degrade or interconvert within seconds. Therefore, halting all enzymatic activity is paramount to ensure that the measured levels reflect the actual intracellular concentrations at the time of sampling.

Q2: Which quenching method is recommended for the analysis of this compound and other short-chain acyl-CoAs?

A2: There is no single "best" method, as the optimal choice depends on the specific cell type or tissue being analyzed. However, a common and effective approach involves rapid quenching with an ice-cold solvent mixture.

  • Cold Solvent Quenching: A widely used method involves quenching with a pre-chilled solvent, such as 80% methanol (B129727), at temperatures as low as -80°C. This method is effective at precipitating proteins and halting enzymatic reactions. However, it's important to be aware of potential metabolite leakage from the cells.

  • Alternative Quenching Solutions: To mitigate metabolite leakage, some protocols recommend using a chilled saline solution for quenching. This can help maintain cell integrity while still rapidly lowering the temperature to stop metabolic activity.

  • Fast Filtration: For microbial cultures, fast filtration can be a viable option to rapidly separate cells from the culture medium before quenching.

Q3: My this compound levels are consistently low or undetectable. What could be the issue?

A3: Low or undetectable levels of this compound can stem from several factors:

  • Ineffective Quenching: If metabolic activity is not halted immediately, your target analyte may be converted into other metabolites. Ensure your quenching solution is sufficiently cold and that the sample is submerged and mixed rapidly.

  • Metabolite Leakage: The use of organic solvents like methanol can sometimes cause leakage of intracellular metabolites into the quenching solution. If you suspect this is an issue, consider using a cold saline quenching method.

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Keep samples on ice or at -80°C throughout the extraction process and avoid repeated freeze-thaw cycles.

  • Insufficient Extraction: The extraction protocol may not be efficient for short-chain acyl-CoAs. Ensure your chosen solvent system is appropriate for these more polar molecules. A common extraction solvent is a mixture of acetonitrile, methanol, and water.

Q4: How can I minimize the degradation of my acyl-CoA samples during sample preparation?

A4: To minimize degradation, all steps should be performed quickly and at low temperatures. Use pre-chilled tubes and solvents, and keep samples on ice whenever possible. For long-term storage, samples are best kept as a dry pellet at -80°C. When reconstituting for analysis, use a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol to improve stability.[1]

Troubleshooting Guides

Issue: Poor Recovery of Short-Chain Acyl-CoAs
Potential Cause Troubleshooting Steps
Metabolite Leakage During Quenching 1. Switch to a non-organic quenching solution: Try quenching with ice-cold isotonic saline (e.g., 0.9% NaCl) to better preserve cell membrane integrity. 2. Analyze the quenching supernatant: To confirm leakage, analyze the supernatant of your quenching solution for the presence of your target acyl-CoAs.
Inefficient Extraction 1. Optimize your extraction solvent: For short-chain acyl-CoAs, a mixture of organic solvents and water is often effective. A commonly used mixture is acetonitrile/methanol/water (2:2:1, v/v/v). 2. Ensure thorough cell lysis: Use mechanical disruption methods like sonication or bead beating in addition to solvent extraction to ensure complete cell lysis and release of intracellular metabolites.
Loss During Sample Cleanup 1. Avoid unnecessary cleanup steps: If your LC-MS/MS system can handle the sample complexity, direct injection of the supernatant after protein precipitation may be preferable to solid-phase extraction (SPE). 2. Validate your SPE method: If SPE is necessary, ensure that the chosen cartridge and elution conditions are optimized for short-chain acyl-CoAs to prevent their loss during this step.[1]
Issue: High Variability in Replicate Samples
Potential Cause Troubleshooting Steps
Inconsistent Quenching 1. Standardize the quenching procedure: Ensure that the time from sample collection to quenching is identical for all samples. Use a consistent volume of quenching solution and mix each sample in the same manner. 2. Use a rapid sampling device: For time-course experiments, consider using a device that allows for rapid sampling and immediate quenching.
Sample Degradation 1. Work quickly and on ice: Minimize the time samples spend at room temperature. 2. Use an internal standard: Incorporate a stable isotope-labeled internal standard for this compound or a structurally similar short-chain acyl-CoA at the earliest stage of sample preparation to account for variability in extraction and analysis.
Incomplete Protein Precipitation 1. Vortex thoroughly: After adding the extraction solvent, ensure vigorous and consistent vortexing to fully precipitate proteins. 2. Allow sufficient incubation time: Let the samples incubate on ice for at least 10 minutes after adding the extraction solvent to ensure complete protein precipitation before centrifugation.

Quantitative Data on Acyl-CoA Levels

The following table summarizes reported concentrations of various short-chain acyl-CoAs in different cell lines. It is important to note that direct comparison between studies is challenging due to variations in cell types, culture conditions, and analytical methodologies. However, this data provides a useful reference for the expected range of these metabolites.

Acyl-CoA SpeciesCell LineQuenching MethodExtraction MethodReported Concentration (pmol/10^6 cells)Reference
Acetyl-CoAHepG2-80°C MethanolNot specified10.644[2]
Propionyl-CoAHepG2-80°C MethanolNot specified3.532[2]
Butyryl-CoAHepG2-80°C MethanolNot specified1.013[2]
Valeryl-CoAHepG2-80°C MethanolNot specified1.118[2]
Crotonoyl-CoAHepG2-80°C MethanolNot specified0.032[2]
HMG-CoAHepG2-80°C MethanolNot specified0.971[2]
Succinyl-CoAHepG2-80°C MethanolNot specified25.467[2]
Glutaryl-CoAHepG2-80°C MethanolNot specified0.647[2]

Experimental Protocols

Protocol 1: Cold Solvent Quenching and Extraction for Adherent Mammalian Cells

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from adherent mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) 80% Methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Quenching: Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells.

  • Cell Lysis and Collection: Use a cell scraper to scrape the cells into the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Storage/Analysis: The supernatant can be directly analyzed by LC-MS/MS or dried down under a stream of nitrogen and stored at -80°C for later analysis.

Protocol 2: Quenching and Extraction using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for both cultured cells and provides an alternative to methanol quenching that can improve the recovery of some short-chain acyl-CoAs.[1][3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Washing: Wash cultured cells twice with ice-cold PBS.[1]

  • Quenching and Lysis: Immediately add 200 µL of ice-cold 2.5% (w/v) SSA with internal standard.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Protein Precipitation: Vortex vigorously and incubate on ice for 10 minutes.[1]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[1]

Visualizations

Experimental_Workflow_Cold_Methanol cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis wash_cells Wash Cells with Ice-Cold PBS add_methanol Add Cold (-80°C) 80% Methanol wash_cells->add_methanol Immediate scrape_cells Scrape and Collect Lysate add_methanol->scrape_cells vortex Vortex and Incubate on Ice scrape_cells->vortex centrifuge Centrifuge at 4°C vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant lcms LC-MS/MS Analysis collect_supernatant->lcms Signaling_Pathway_Troubleshooting cluster_quenching Quenching Issues cluster_extraction Extraction/Stability Issues start Low/No this compound Signal ineffective_quenching Ineffective Quenching start->ineffective_quenching Possible Cause metabolite_leakage Metabolite Leakage start->metabolite_leakage Possible Cause sample_degradation Sample Degradation start->sample_degradation Possible Cause inefficient_extraction Inefficient Extraction start->inefficient_extraction Possible Cause sol1 Ensure rapid cooling and mixing ineffective_quenching->sol1 Solution sol2 Try cold saline quench or analyze supernatant metabolite_leakage->sol2 Solution sol3 Work on ice, use fresh solvents, avoid freeze-thaw sample_degradation->sol3 Solution sol4 Optimize extraction solvent and ensure complete lysis inefficient_extraction->sol4 Solution

References

Validation & Comparative

A Comparative Guide to Biomarkers for Maple Syrup Urine Disease: Evaluating 2-Hydroxyisovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), with a special focus on the validation status of 2-hydroxyisovaleryl-CoA. MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex. This enzymatic defect disrupts the metabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — leading to their accumulation and the accumulation of their corresponding α-keto acids and other derivatives, which are toxic to the central nervous system.

Accurate and reliable biomarkers are crucial for newborn screening, diagnosis, and therapeutic monitoring of MSUD. This guide objectively compares the performance of established biomarkers with the potential, yet unvalidated, biomarker this compound, supported by available experimental data and methodologies.

Established vs. Investigational Biomarkers: A Quantitative Comparison

The primary biomarkers for MSUD are the branched-chain amino acids (BCAAs) and, most significantly, alloisoleucine. Alloisoleucine, a stereoisomer of isoleucine, is considered the most sensitive and specific diagnostic marker for all forms of MSUD.[1] While 2-hydroxyisovaleric acid, the hydrolyzed product of this compound, has been detected in the urine of MSUD patients, its quantitative validation as a reliable biomarker is not established in the scientific literature.[2]

Below is a summary of the typical concentrations of established MSUD biomarkers in plasma.

BiomarkerHealthy Individuals (µmol/L)Classic MSUD Patients (µmol/L)Key Characteristics
Leucine 72 ± 27>1000 (often much higher during metabolic crisis)Elevated, but can also be seen in other conditions.
Isoleucine 37 ± 19Elevated, but generally to a lesser extent than leucine.Accumulation leads to the formation of alloisoleucine.
Valine 98 ± 46Elevated, but generally to a lesser extent than leucine.Important for monitoring dietary therapy.
Alloisoleucine < 2> 5 (often significantly higher)Pathognomonic for MSUD; most sensitive and specific marker.[1][2]
2-Hydroxyisovaleric Acid Not routinely measuredDetected in urine, but quantitative data in plasma is lacking.A derivative of valine metabolism; its clinical utility as a quantitative biomarker is not yet validated.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context of these biomarkers, the following diagrams illustrate the branched-chain amino acid catabolism pathway and a typical experimental workflow for biomarker analysis.

BCAA_Metabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKD BCKD_Deficiency MSUD: BCKD Deficiency Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Tiglyl_CoA α-Methylbutyryl-CoA KMV->Tiglyl_CoA BCKD Alloisoleucine Alloisoleucine KMV->Alloisoleucine transamination Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT HIB_CoA Isobutyryl-CoA KIV->HIB_CoA BCKD HIVA 2-Hydroxyisovaleric Acid KIV->HIVA reduction HIV_CoA This compound HIVA->HIV_CoA activation

Biochemical pathway of BCAA catabolism and the impact of MSUD.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dried Blood Spot / Plasma Extraction Methanol (B129727) Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC Liquid Chromatography (LC) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Diagnosis Diagnosis Comparison->Diagnosis Diagnosis/Monitoring

Typical workflow for MSUD biomarker analysis by LC-MS/MS.

Experimental Protocols

The gold standard for the quantitative analysis of MSUD biomarkers is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, and the ability to distinguish between isobaric compounds.

Protocol for Quantification of Amino Acids (including Alloisoleucine) in Dried Blood Spots

This protocol is a second-tier test for newborn screening confirmation.

  • Sample Preparation:

    • A 3/16-inch punch from a dried blood spot is placed into a 96-well plate.

    • An extraction solution containing methanol and isotopically labeled internal standards (e.g., ¹³C₆-Leucine, D₃-Valine, D₁₀-Isoleucine) is added to each well.

    • The plate is agitated for 30 minutes to ensure complete extraction of the amino acids.

    • The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

    • The dried residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: A C18 or similar reversed-phase column is used to separate the amino acids. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is typically employed. The chromatographic separation is crucial for resolving isobaric amino acids, especially leucine, isoleucine, and alloisoleucine.

    • Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Data Analysis:

    • The concentration of each amino acid is determined by calculating the ratio of the peak area of the native amino acid to its corresponding isotopically labeled internal standard.

    • A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

    • The results are compared to established reference ranges to confirm the diagnosis of MSUD. A plasma alloisoleucine level greater than 5 µmol/L is highly indicative of MSUD.[2]

Conclusion

The validation of biomarkers is a critical process in the management of metabolic disorders like Maple Syrup Urine Disease. While this compound, through its hydrolyzed form 2-hydroxyisovaleric acid, is a known metabolite that accumulates in MSUD, it currently lacks the extensive quantitative validation and comparative data necessary to be considered a primary diagnostic or monitoring biomarker.

In contrast, alloisoleucine stands out as the most sensitive and specific biomarker for all forms of MSUD.[1] Its presence is pathognomonic for the disease, and its quantification is essential for accurate diagnosis, especially in newborn screening programs where it serves as a definitive second-tier test to reduce false-positive results. The branched-chain amino acids leucine, isoleucine, and valine remain crucial for monitoring dietary therapy and disease management.

For researchers and drug development professionals, focusing on alloisoleucine as a primary endpoint in clinical studies and therapeutic development for MSUD is the current standard. Further research is warranted to quantitatively assess the utility of 2-hydroxyisovaleric acid and other downstream metabolites as potential secondary biomarkers that may provide additional insights into the pathophysiology of MSUD and the response to novel therapies. However, based on current evidence, alloisoleucine remains the cornerstone of MSUD biomarker validation.

References

A Guide to Distinguishing Acyl-CoA Isomers by Mass Spectrometry: Isobutyryl-CoA vs. Butyryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis and differentiation of structurally similar molecules are a significant challenge in metabolomics and drug discovery. While the initial query focused on distinguishing 2-hydroxyisovaleryl-CoA from isobutyryl-CoA, it is important to note that these molecules are not isomers and possess different molecular weights (867.7 g/mol and 837.6 g/mol , respectively). Therefore, they can be readily distinguished by a standard mass spectrometry (MS) scan based on their different precursor ion masses.

A more illustrative challenge for mass spectrometry is the differentiation of structural isomers—molecules with the same chemical formula and exact mass but different atomic arrangements. This guide provides a detailed comparison and experimental framework for distinguishing two common short-chain acyl-CoA isomers: isobutyryl-CoA (a branched-chain acyl-CoA) and butyryl-CoA (a straight-chain acyl-CoA), using tandem mass spectrometry (MS/MS).

Molecular Characteristics

Isobutyryl-CoA and butyryl-CoA share the same elemental composition, making them indistinguishable by single-stage mass spectrometry, which only measures the mass-to-charge ratio of the intact molecule.

PropertyIsobutyryl-CoAButyryl-CoA
Chemical Formula C25H42N7O17P3S[1][2]C25H42N7O17P3S[1][2]
Average Molecular Weight 837.624 g/mol [1]837.624 g/mol [1]
Monoisotopic Mass 837.1571 Da[1]837.1571 Da[1]
Precursor Ion [M+H]⁺ m/z 838.1643m/z 838.1643
Structure Branched C4 Acyl ChainStraight C4 Acyl Chain

Distinguishing Isomers with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the key to differentiating these isomers. In an MS/MS experiment, the precursor ion (m/z 838.16) is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The differences in the covalent bond arrangement between the two isomers lead to distinct and diagnostic fragmentation patterns.

Acyl-CoA molecules exhibit a characteristic fragmentation pattern, typically involving a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) and the appearance of a fragment ion at m/z 428.[3] The most abundant fragment is often the one resulting from the 507 Da neutral loss, which contains the entire acyl group and is therefore used for identification. While this primary fragmentation is common to both, the structural difference in the acyl chain produces unique secondary fragments that serve as diagnostic markers.

MS/MS FeatureIsobutyryl-CoAButyryl-CoA
Precursor Ion [M+H]⁺ m/z 838.2m/z 838.2[4]
Common Fragments Neutral loss of 507 Da; Product ion at m/z 428[3][5]Neutral loss of 507 Da; Product ion at m/z 428[3][5]
Primary Product Ion [M+H - 507]⁺ at m/z 331.2[M+H - 507]⁺ at m/z 331.2
Diagnostic Fragment Preferential neutral loss of propylene (B89431) (42 Da) from the m/z 331 fragment due to the stable secondary carbocation formed from the branched structure.Preferential neutral loss of ethylene (B1197577) (28 Da) from the m/z 331 fragment, characteristic of straight-chain fragmentation.

Experimental Protocol: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This protocol outlines a general method for the analysis of short-chain acyl-CoAs from biological samples.

A. Sample Preparation (Tissue or Cells)

  • Homogenization: Homogenize 50-100 mg of frozen tissue or a cell pellet in 1 mL of a cold extraction solvent (e.g., 75% ethanol (B145695) or 10% trichloroacetic acid).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled C4-CoA) to the homogenate to correct for matrix effects and variations in extraction efficiency.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Extraction: Collect the supernatant. If an acidic extraction was used, the sample may need to be neutralized.

  • Solid-Phase Extraction (SPE) (Optional): For cleaner samples, perform SPE using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Final Preparation: Evaporate the sample to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.

B. Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5) or an ion-pairing agent like tributylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to ~70-90% over several minutes to elute the acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

C. Mass Spectrometry (MS)

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: Set the first quadrupole (Q1) to isolate the m/z of the precursor ion, 838.2.

  • Collision Gas: Argon or Nitrogen.

  • MRM Transitions:

    • For Butyryl-CoA: Monitor the transition m/z 838.2 -> 303.2 (loss of ethylene from the m/z 331 fragment is a common pathway, leading to a stable acylium ion) or other specific fragments.

    • For Isobutyryl-CoA: Monitor the transition m/z 838.2 -> 289.2 (loss of propylene from the m/z 331 fragment) or other unique fragments.

    • A common, non-isomer specific transition for quantification can be m/z 838.2 -> 331.2.

Visualizing the Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for distinguishing the isomers and their distinct metabolic origins.

experimental_workflow cluster_LC LC Separation cluster_MS Tandem Mass Spectrometer cluster_Results Data Analysis LC_Column Reversed-Phase C18 Column MS1 MS1: Precursor Ion Selection (m/z 838.2) LC_Column->MS1 CID Collision Cell (CID) Fragmentation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Spectrum1 Isobutyryl-CoA Spectrum (Diagnostic loss of 42 Da) MS2->Spectrum1 Spectrum2 Butyryl-CoA Spectrum (Diagnostic loss of 28 Da) MS2->Spectrum2 Sample Biological Sample (Cell or Tissue Extract) Sample->LC_Column

Caption: Experimental workflow for the differentiation of isobutyryl-CoA and butyryl-CoA using LC-MS/MS.

metabolic_pathways cluster_valine Valine Catabolism cluster_fao Fatty Acid β-Oxidation Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA TCA TCA Cycle Isobutyryl_CoA->TCA anaplerosis via succinyl-CoA FattyAcids Fatty Acids Butyryl_CoA Butyryl-CoA FattyAcids->Butyryl_CoA Butyryl_CoA->TCA via acetyl-CoA

Caption: Distinct metabolic origins of isobutyryl-CoA (from valine) and butyryl-CoA (from fatty acids).[7]

References

A Comparative Guide to Antibody Cross-Reactivity for Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance in distinguishing between different short-chain acyl-CoAs, namely acetyl-CoA, propionyl-CoA, and butyryl-CoA. Due to the limited availability of public, head-to-head comparative data from manufacturers, this guide will focus on the principles of cross-reactivity, the methodologies for its assessment, and will present a hypothetical data set to illustrate how such comparisons can be made.

The specific recognition of individual short-chain acyl-CoAs by antibodies is crucial for accurate quantification and localization in biological samples. Cross-reactivity, where an antibody raised against one acyl-CoA also binds to others, can lead to inaccurate results and misinterpretation of experimental outcomes.[1][2][3] This is particularly relevant for acetyl-CoA, propionyl-CoA, and butyryl-CoA due to their structural similarities.

Data Presentation: Understanding Antibody Specificity

Ideally, antibody datasheets would provide quantitative data on cross-reactivity against related molecules. This is often presented as a percentage of the binding affinity for the target antigen. For instance, an antibody raised against acetyl-CoA would be tested for its binding to propionyl-CoA and butyryl-CoA, with the results summarized in a table.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-Acetyl-CoA Antibody

AntigenCross-Reactivity (%)
Acetyl-CoA100%
Propionyl-CoA< 10%
Butyryl-CoA< 5%
Malonyl-CoA< 1%
Succinyl-CoANot Detected
Coenzyme ANot Detected

Note: This table is for illustrative purposes. Researchers should always refer to the manufacturer's datasheet for specific cross-reactivity data or perform their own validation experiments.

Experimental Protocols

The assessment of antibody cross-reactivity is a critical validation step.[2] The most common method for quantifying this is the Enzyme-Linked Immunosorbent Assay (ELISA), specifically in a competitive format for small molecules like acyl-CoAs.

Competitive ELISA Protocol for Acyl-CoA Cross-Reactivity Assessment

This protocol outlines a typical procedure to determine the cross-reactivity of an antibody against different short-chain acyl-CoAs.

1. Reagent Preparation:

  • Coating Antigen: Conjugate the target acyl-CoA (e.g., acetyl-CoA) to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
  • Antibody Solution: Prepare a stock solution of the primary antibody to be tested.
  • Standards: Prepare serial dilutions of the target acyl-CoA and the potentially cross-reacting acyl-CoAs (propionyl-CoA, butyryl-CoA, etc.).
  • Enzyme-Conjugated Secondary Antibody: An HRP-conjugated secondary antibody that recognizes the primary antibody.[4][5]
  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.[4][6]
  • Stop Solution: 2N Sulfuric Acid.
  • Wash Buffer: PBS with 0.05% Tween-20.
  • Blocking Buffer: PBS with 1% BSA.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., Acetyl-CoA-BSA conjugate) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with Wash Buffer.
  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add a mixture of the primary antibody and either a standard or a sample containing the competing acyl-CoA to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.[5]
  • Stopping the Reaction: Add the Stop Solution to each well. The color will change to yellow.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.[4][5]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the target acyl-CoA.
  • Determine the concentration of each competing acyl-CoA that results in 50% inhibition of the maximal signal (IC50).
  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Competing Acyl-CoA) x 100

Visualizations

Experimental Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Target Acyl-CoA Conjugate p2 Block Non-Specific Binding Sites p1->p2 p3 Prepare Antibody and Competitor Solutions p2->p3 a1 Incubate Antibody with Competitor Acyl-CoAs p3->a1 a2 Add Mixture to Coated Plate a1->a2 d1 Add HRP-Conjugated Secondary Antibody a2->d1 d2 Add TMB Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450nm d3->d4 an1 Calculate IC50 Values d4->an1 an2 Determine % Cross-Reactivity an1->an2

Caption: Workflow for Competitive ELISA.

Logical Relationship of Acyl-CoA Cross-Reactivity

G cluster_antigens Short-Chain Acyl-CoAs cluster_antibody Primary Antibody Acetyl Acetyl-CoA Propionyl Propionyl-CoA Butyryl Butyryl-CoA Antibody Anti-Acetyl-CoA Antibody Antibody->Acetyl High Affinity (Target) Antibody->Propionyl Potential Low Affinity (Cross-Reactivity) Antibody->Butyryl Potential Very Low Affinity (Cross-Reactivity)

Caption: Antibody Binding Affinities.

Simplified Metabolic Pathway of Short-Chain Acyl-CoAs

G cluster_inputs Sources cluster_products Metabolic Fates Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA ButyrylCoA Butyryl-CoA FattyAcids->ButyrylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA TCA TCA Cycle FattyAcidSyn Fatty Acid Synthesis Ketogenesis Ketogenesis AcetylCoA->TCA AcetylCoA->FattyAcidSyn AcetylCoA->Ketogenesis PropionylCoA->TCA ButyrylCoA->AcetylCoA

References

A Comparative Guide to the Accurate Measurement of 2-Hydroxyisovaleryl-CoA: The Stable Isotope Dilution Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of 2-hydroxyisovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid valine, is critical for advancing our understanding of metabolic diseases and for the development of novel therapeutics. This guide provides an objective comparison of the stable isotope dilution (SID) method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with other analytical techniques for the accurate measurement of this important metabolite.

The SID-LC-MS/MS method is widely regarded as the gold standard for the quantification of endogenous molecules due to its superior accuracy and precision.[1][2][3] This is achieved by spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. This standard behaves identically to the endogenous analyte during sample preparation, chromatography, and ionization, thus correcting for any analyte loss or matrix effects.[1][2]

This guide will delve into the experimental protocols and performance characteristics of the SID-LC-MS/MS method and compare it with viable alternatives, including LC-MS/MS with a non-isotopic internal standard, gas chromatography-mass spectrometry (GC-MS) with derivatization, and enzymatic assays.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, such as the need for high accuracy, sensitivity, or throughput. The following table summarizes the key performance metrics of different methods for the quantification of this compound.

MethodPrincipleTypical Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)ThroughputKey StrengthsKey Limitations
SID-LC-MS/MS Mass spectrometry with a stable isotope-labeled internal standard.[1]Low nM95-105%< 5-10%[4][5]ModerateHigh accuracy, precision, and specificity.[1][3]Higher cost of labeled standards.
LC-MS/MS (non-isotopic IS) Mass spectrometry with a structurally similar internal standard.Low to mid nM85-115%[6]< 15%[6]Moderate to HighGood sensitivity and specificity.Susceptible to differential matrix effects.
GC-MS (with derivatization) Gas chromatography-mass spectrometry after chemical derivatization.[7][8]Mid to high nM80-120%[4]< 15-20%ModerateCan analyze volatile and semi-volatile compounds.Requires derivatization, which can introduce variability.[9]
Enzymatic Assay Spectrophotometric or fluorometric detection of a product from an enzyme-catalyzed reaction.[10]High nM to µMVariable< 20%HighHigh throughput, lower instrument cost.Potential for interferences, indirect measurement.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for each of the compared techniques.

Stable Isotope Dilution LC-MS/MS

This method offers the highest accuracy for the quantification of this compound.

Sample Preparation:

  • To 100 µL of biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound labeled with stable isotopes (e.g., ¹³C, ²H).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[11]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the endogenous analyte and the stable isotope-labeled internal standard.

  • Quantification: Determine the concentration of the endogenous analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.


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Experimental workflow for SID-LC-MS/MS analysis.

LC-MS/MS with Non-Isotopic Internal Standard

This is a more cost-effective alternative to the SID method, though potentially less accurate.

Sample Preparation: The sample preparation protocol is similar to the SID method, but a non-isotopic internal standard (a structurally similar but distinct molecule) is added at the beginning.

LC-MS/MS Analysis: The LC-MS/MS analysis is performed as described for the SID method, with MRM transitions monitored for the analyte and the non-isotopic internal standard.

Quantification: Quantification is based on the ratio of the peak area of the analyte to that of the non-isotopic internal standard, referenced against a calibration curve.


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Workflow using a non-isotopic internal standard.

GC-MS with Derivatization

This method is suitable for volatile and semi-volatile compounds and requires a chemical modification step.

Sample Preparation and Derivatization:

  • Perform an initial extraction of the analyte from the biological matrix.

  • Hydrolyze the CoA ester to release the 2-hydroxyisovaleric acid.

  • Derivatize the 2-hydroxyisovaleric acid to increase its volatility and thermal stability.[9] A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12]

  • Extract the derivatized analyte into an organic solvent suitable for GC-MS injection.

GC-MS Analysis:

  • Gas Chromatography: Separate the derivatized analyte on a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometry: Detect the analyte using a mass spectrometer in selected ion monitoring (SIM) or full scan mode.

  • Quantification: Quantify the analyte using an external or internal standard calibration curve.


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GC-MS analysis workflow including derivatization.

Enzymatic Assay

This method relies on the specific reaction of an enzyme with the analyte.

Principle: An enzymatic assay for this compound could be developed based on the activity of a specific dehydrogenase enzyme. The reaction would involve the oxidation of this compound to its corresponding keto-acid, with the concomitant reduction of a cofactor like NAD⁺ to NADH. The increase in NADH can be monitored spectrophotometrically or fluorometrically.[10]

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer, the dehydrogenase enzyme, and NAD⁺.

  • Initiate the reaction by adding the biological sample containing this compound.

  • Monitor the change in absorbance or fluorescence over time, which is proportional to the concentration of the analyte.

  • Quantify the analyte concentration by comparing the reaction rate to a standard curve prepared with known concentrations of this compound.


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Principle of a potential enzymatic assay.

Conclusion

For the highly accurate and precise measurement of this compound, the stable isotope dilution LC-MS/MS method is unequivocally the superior choice. Its ability to correct for experimental variability makes it the reference method for rigorous quantitative studies in academic research and drug development. However, when cost or throughput are major considerations, alternative methods such as LC-MS/MS with a non-isotopic internal standard or enzymatic assays can provide valuable data, provided their limitations are understood and addressed through careful validation. GC-MS with derivatization offers another alternative, particularly in laboratories where this instrumentation is readily available. The ultimate choice of method should be guided by the specific research question and the required level of analytical rigor.

References

A Comparative Guide to Inter-Laboratory Validation of 2-Hydroxyisovaleryl-CoA Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-hydroxyisovaleryl-CoA, a key intermediate in various metabolic pathways. While direct inter-laboratory validation data for this compound is not extensively available in public literature, this document synthesizes validation parameters from established methods for similar short- and branched-chain acyl-CoAs, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented herein serves as a benchmark for laboratories seeking to develop, validate, and compare their own analytical methods for this and related compounds.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics of LC-MS/MS based methods for the analysis of short-chain acyl-CoAs, which are analogous to what would be expected for this compound. These values are compiled from single-laboratory validation studies and provide a baseline for inter-laboratory comparison.

Performance MetricMethod A: UHPLC-MS/MS[1][2]Method B: LC-MS/MS[3][4]Method C: Capillary Electrophoresis[5]
Limit of Detection (LOD) 1-5 fmolNot explicitly statedPicomole range
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Linearity (R²) / Range >0.99 (over 2 orders of magnitude)Linear with regression coefficients ≈ 1Linear over 2 orders of magnitude (1 to 100 nmol)
Accuracy (% Recovery) 90-111%[1][2]94.8-110.8%[4]Not explicitly stated
Precision (CV%) - Intra-run <15%1.2-4.4%[4]Not explicitly stated
Precision (CV%) - Inter-run <15%2.6-12.2%[4]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of short-chain acyl-CoAs using LC-MS/MS, which can be adapted for this compound.

Method A: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is noted for its high sensitivity and reliability in analyzing a wide range of acyl-CoAs from biological samples.[1][2]

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize tissue samples in a potassium phosphate (B84403) buffer (100 mM, pH 4.9).

    • Add acetonitrile (B52724) (ACN) to extract acyl-CoAs.

    • Purify the extract using a reversed-phase solid-phase extraction (SPE) column.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or 2-propanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high concentration of mobile phase B over a specified time to separate the acyl-CoAs.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 30 °C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA and the internal standard. A neutral loss scan of 507 can be used for profiling complex mixtures.[4]

    • Collision Energy: Optimized for each specific analyte.

Method B: Capillary Electrophoresis with UV Detection

This technique offers a faster and simpler alternative to HPLC-based methods for the separation and quantification of various CoA species.[5]

  • Sample Preparation:

    • Extraction of acyl-CoAs from biological samples using methods similar to those for LC-MS/MS.

    • The final extract is dissolved in the running buffer.

  • Capillary Electrophoresis:

    • Capillary: Fused-silica capillary.

    • Running Buffer: 100 mM sodium phosphate buffer (pH 6.0) containing 0.1% beta-cyclodextrin.

    • Voltage: -30 kV.

    • Detection: UV detection at 254 nm.

Mandatory Visualization

Biochemical Pathway of this compound

This compound is understood to be involved in the peroxisomal alpha-oxidation of 2-hydroxy fatty acids. This pathway is crucial for the metabolism of these compounds.

Biochemical Pathway of this compound cluster_enzyme 2-Hydroxyisovaleric_Acid 2-Hydroxyisovaleric Acid 2_Hydroxyisovaleryl_CoA This compound 2-Hydroxyisovaleric_Acid->2_Hydroxyisovaleryl_CoA ATP, CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Formyl_CoA Formyl-CoA 2_Hydroxyisovaleryl_CoA->Formyl_CoA Cleavage Isobutyraldehyde Isobutyraldehyde 2_Hydroxyisovaleryl_CoA->Isobutyraldehyde Cleavage 2_Hydroxyacyl_CoA_Lyase 2-Hydroxyacyl-CoA Lyase (HACL1)

Caption: Alpha-oxidation pathway of 2-hydroxyisovaleric acid.

Experimental Workflow for Inter-Laboratory Validation

A robust inter-laboratory validation study ensures that an analytical method is reproducible and reliable across different laboratories.

Inter-Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: In-Lab Execution cluster_analysis Phase 3: Data Analysis and Reporting Define_Method Define Analytical Method Protocol Select_Labs Select Participating Laboratories Define_Method->Select_Labs Prepare_Samples Prepare and Distribute Standardized Samples Select_Labs->Prepare_Samples Lab_A Laboratory A Analysis Prepare_Samples->Lab_A Lab_B Laboratory B Analysis Prepare_Samples->Lab_B Lab_C Laboratory C Analysis Prepare_Samples->Lab_C Collect_Data Collect and Standardize Data Lab_A->Collect_Data Lab_B->Collect_Data Lab_C->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Collect_Data->Statistical_Analysis Assess_Performance Assess Reproducibility and Repeatability Statistical_Analysis->Assess_Performance Final_Report Generate Final Validation Report Assess_Performance->Final_Report

Caption: Workflow for a typical inter-laboratory validation study.

References

Navigating the Crossroads of Leucine Metabolism: A Comparative Guide to 2-Hydroxyisovaleryl-CoA and Its Correlates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of the branched-chain amino acid leucine (B10760876) is a pivotal pathway in cellular energetics and protein homeostasis. While the primary oxidative pathway is well-characterized, alternative metabolic routes and the accumulation of specific intermediates under pathological conditions offer critical insights into disease mechanisms and potential therapeutic targets. This guide provides a comparative analysis of 2-hydroxyisovaleryl-CoA, a less-explored leucine metabolite, and its correlation with other key intermediates in the leucine degradation pathway. We present available data on their relative abundance in various metabolic states and detail the experimental protocols for their quantification.

The Leucine Catabolic Pathway: A Brief Overview

Leucine degradation begins with a transamination to α-ketoisocaproate (KIC), followed by oxidative decarboxylation to isovaleryl-CoA.[1] Subsequent enzymatic steps convert isovaleryl-CoA into acetyl-CoA and acetoacetate, feeding into the citric acid cycle and ketogenesis.[1] However, enzymatic defects in this pathway lead to the accumulation of upstream intermediates, some of which are shunted into alternative metabolic fates, including the formation of 2-hydroxyisovaleric acid (the de-esterified form of this compound).

Below is a diagram illustrating the central leucine catabolic pathway and the point at which 2-hydroxyisovaleric acid diverges.

Leucine_Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Hydroxyisovaleric_Acid_2 2-Hydroxyisovaleric Acid KIC->Hydroxyisovaleric_Acid_2 LDH-like activity Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA IVD Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA MCC Hydroxyisovaleric_Acid_3 3-Hydroxyisovaleric Acid Methylcrotonyl_CoA->Hydroxyisovaleric_Acid_3 Enoyl-CoA Hydratase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA MG-CoA Hydratase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA

Figure 1. Simplified pathway of leucine catabolism. BCAT: Branched-chain aminotransferase; BCKDH: Branched-chain α-keto acid dehydrogenase; IVD: Isovaleryl-CoA dehydrogenase; MCC: 3-Methylcrotonyl-CoA carboxylase; LDH: Lactate dehydrogenase. Dashed lines indicate alternative or shunt pathways.

Comparative Analysis of Leucine Metabolite Accumulation

The correlation between 2-hydroxyisovaleric acid and other leucine metabolites is most evident in inborn errors of metabolism where specific enzymatic steps are blocked. The following tables summarize the relative changes in key intermediates in several such disorders.

Table 1: Metabolite Profile in Maple Syrup Urine Disease (MSUD)

MetaboliteChange Relative to NormalPrimary Defect
Leucine, Isoleucine, Valine↑↑↑Branched-chain α-keto acid dehydrogenase (BCKDH) complex[2]
α-Ketoisocaproate (from Leucine)↑↑↑BCKDH complex[3]
2-Hydroxyisocaproic Acid↑↑Accumulation of α-ketoisocaproate shunted to reductive pathway[4][5]
Isovaleryl-CoA & downstream metabolitesBCKDH complex[6]

Table 2: Metabolite Profile in Isovaleric Acidemia (IVA)

MetaboliteChange Relative to NormalPrimary Defect
Isovaleryl-CoA↑↑↑Isovaleryl-CoA dehydrogenase (IVD)[7]
Isovalerylglycine↑↑↑Conjugation product of excess isovaleric acid[8]
3-Hydroxyisovaleric Acid↑↑Product of alternative oxidation of isovaleryl-CoA[9]
2-Hydroxyisocaproic AcidNo significant change reported-

Table 3: Metabolite Profile in 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

MetaboliteChange Relative to NormalPrimary Defect
3-Methylcrotonyl-CoA↑↑↑3-Methylcrotonyl-CoA carboxylase
3-Hydroxyisovaleric Acid↑↑↑Hydration product of 3-methylcrotonyl-CoA[9]
3-Methylcrotonylglycine↑↑Conjugation product
2-Hydroxyisocaproic AcidNo significant change reported-

Table 4: Metabolite Profile in Dihydrolipoyl Dehydrogenase (E3) Deficiency

MetaboliteChange Relative to NormalPrimary Defect
Lactic Acid, Pyruvic Acid↑↑↑Dihydrolipoyl Dehydrogenase (E3 subunit of BCKDH, PDH, and α-KGDH)
α-KetoisocaproateImpaired BCKDH function[10]
2-Hydroxyisocaproic AcidAccumulation of α-ketoisocaproate[10]
2-Hydroxyisovaleric AcidAccumulation of α-ketoisovalerate (from valine)[10]

Experimental Protocols

The quantitative analysis of 2-hydroxyisovaleric acid and other leucine metabolism intermediates is typically performed on urine samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general workflow for the detection and quantification of urinary organic acids, including 2-hydroxyisovaleric acid.

1. Sample Preparation:

  • A urine sample is thawed and centrifuged to remove particulate matter.

  • An internal standard (e.g., 2-ketocaproic acid) is added to a specific volume of urine, normalized to creatinine (B1669602) concentration.[11]

  • For the analysis of keto-acids, the sample is treated with hydroxylamine (B1172632) hydrochloride to form oxime derivatives.[11]

2. Extraction:

  • The urine sample is acidified (e.g., with HCl) to a pH below 2.[1]

  • Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This step is typically repeated to ensure complete extraction.[11]

3. Derivatization:

  • The combined organic extracts are evaporated to dryness under a stream of nitrogen.[1]

  • The dried residue is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[1][11] This process converts the organic acids into their trimethylsilyl (B98337) (TMS) esters.

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column.

  • The organic acids are separated based on their boiling points and interaction with the stationary phase of the column.

  • The separated compounds are then introduced into a mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected.

  • The mass spectrum of each compound provides a unique fragmentation pattern that is used for identification by comparison to a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Below is a diagram illustrating the general workflow for urinary organic acid analysis by GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Oximation Oximation (for keto-acids) Add_IS->Oximation Acidification Acidification (pH < 2) Oximation->Acidification Solvent_Extraction Solvent Extraction (Ethyl Acetate) Acidification->Solvent_Extraction Evaporation Evaporation to Dryness Solvent_Extraction->Evaporation Add_BSTFA Add BSTFA/TMCS Evaporation->Add_BSTFA Heating Heating Add_BSTFA->Heating GC_Separation GC Separation Heating->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2. General workflow for urinary organic acid analysis by GC-MS.

Conclusion

The correlation of this compound with other leucine metabolism intermediates is highly dependent on the specific metabolic context. In healthy individuals, its precursor, 2-hydroxyisocaproic acid, is present at low levels. However, in metabolic disorders such as Maple Syrup Urine Disease and dihydrolipoyl dehydrogenase deficiency, the accumulation of α-ketoisocaproate leads to a significant increase in 2-hydroxyisocaproic acid. This is in contrast to disorders further down the leucine catabolic pathway, like Isovaleric Acidemia and 3-MCC deficiency, where the primary accumulated metabolites are derivatives of isovaleryl-CoA and 3-methylcrotonyl-CoA, respectively, and 2-hydroxyisocaproic acid levels are not reported to be significantly elevated. The analysis of urinary organic acids by GC-MS or LC-MS/MS remains the gold standard for identifying and quantifying these informative metabolites, providing crucial data for the diagnosis and management of these complex inborn errors of metabolism. Further research is warranted to establish quantitative correlations between these metabolites across a wider range of physiological and pathological states.

References

A Researcher's Guide to the Metabolic Signatures of Branched-Chain Amino Acid Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of branched-chain amino acid (BCAA) disorders, a detailed understanding of their distinct metabolic fingerprints is crucial for advancing diagnostics and therapeutics. This guide provides a comparative analysis of the metabolomic profiles of three key BCAA disorders: Maple Syrup Urine Disease (MSUD), Propionic Acidemia (PA), and Methylmalonic Acidemia (MMA), supported by experimental data and detailed methodologies.

Comparative Analysis of Key Metabolic Biomarkers

The catabolism of the essential amino acids leucine, isoleucine, and valine is a complex process, and enzymatic defects at different stages lead to the accumulation of specific toxic metabolites. This results in distinct biochemical profiles for MSUD, PA, and MMA. The following table summarizes the characteristic changes in key plasma and urine biomarkers for each disorder compared to healthy controls.

BiomarkerMaple Syrup Urine Disease (MSUD)Propionic Acidemia (PA)Methylmalonic Acidemia (MMA)Healthy Controls (Plasma, µmol/L)Healthy Controls (Urine)
Leucine Significantly Increased[1][2]Generally NormalGenerally Normal72 ± 27[1]Normal
Isoleucine Significantly Increased[1][2]Generally NormalGenerally Normal37 ± 19[1]Normal
Alloisoleucine Pathognomonically Increased[1]Not DetectedNot Detected<1.9[1]Not Detected
Valine Significantly Increased[1][2]Generally NormalGenerally Normal98 ± 46[1]Normal
Propionylcarnitine (C3) NormalSignificantly Increased[3][4]Increased[4]NormalNormal
Methylmalonic Acid NormalNormalSignificantly Increased[5][6][7]Not DetectedLow to undetectable
Methylcitric Acid NormalSignificantly Increased[3][6][8]Moderately Increased[5][6][7]Not DetectedLow to undetectable
3-Hydroxypropionic Acid NormalIncreased[3]Increased[5][7]Not DetectedLow to undetectable
Glycine Normal to slightly elevatedModerately Increased[3]Normal to slightly elevatedNormalNormal

Visualizing the Metabolic Disruptions

To better understand the biochemical basis of these disorders, it is essential to visualize the BCAA catabolic pathway and the points at which metabolic blocks occur.

BCAA_Catabolism Branched-Chain Amino Acid Catabolism Pathway Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT BCKAs Branched-Chain α-Keto Acids BCAT->BCKAs BCKDH BCKDH Complex (Defective in MSUD) PropionylCoA Propionyl-CoA BCKDH->PropionylCoA From Isoleucine & Valine PCC Propionyl-CoA Carboxylase (Defective in PA) MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (Defective in MMA) SuccinylCoA Succinyl-CoA MCM->SuccinylCoA BCKAs->BCKDH PropionylCoA->PCC MethylmalonylCoA->MCM TCA TCA Cycle SuccinylCoA->TCA

BCAA Catabolism and Associated Disorders.

Experimental Protocols for Metabolomic Analysis

The data presented in this guide are typically generated using targeted and untargeted metabolomics approaches. Below are detailed methodologies for key experiments.

Sample Preparation: Plasma and Urine

Plasma:

  • Collect whole blood in EDTA or heparin-containing tubes.

  • Immediately place the collected blood on ice to minimize metabolic activity.

  • Within one hour of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

  • For analysis, thaw plasma samples on ice. For protein precipitation, add a 4-fold volume of ice-cold methanol (B129727) to the plasma sample.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for analysis by mass spectrometry or NMR.

Urine:

  • Collect a mid-stream urine sample in a sterile container.

  • Immediately cool the sample to 4°C.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cells and debris.

  • Store the supernatant at -80°C until analysis.

  • Prior to analysis, thaw urine samples on ice. For organic acid analysis, an extraction step using ethyl acetate (B1210297) or a similar organic solvent may be required.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acids:

  • Derivatization: Organic acids in urine are often derivatized to increase their volatility for GC analysis. A common method involves oximation followed by silylation.

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the derivatized organic acids.

  • Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in full scan mode to identify and quantify the organic acids based on their mass spectra and retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amino Acids and Acylcarnitines:

  • Chromatography: Reversed-phase or HILIC chromatography is used to separate the analytes. A gradient elution with solvents like water with formic acid and acetonitrile (B52724) with formic acid is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific parent-daughter ion transitions for each analyte. Stable isotope-labeled internal standards are used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Untargeted Metabolomics:

  • Sample Preparation: Urine samples are often mixed with a buffer solution containing a chemical shift reference (e.g., DSS or TSP).

  • Data Acquisition: 1D ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). A presaturation sequence is used to suppress the water signal.

  • Data Analysis: The resulting spectra are processed, and metabolites are identified and quantified based on their characteristic chemical shifts and signal intensities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative metabolomics study of BCAA disorders.

Metabolomics_Workflow Comparative Metabolomics Workflow for BCAA Disorders cluster_0 Sample Collection & Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Patient_Cohorts Patient Cohorts (MSUD, PA, MMA, Healthy Controls) Sample_Collection Plasma & Urine Collection Patient_Cohorts->Sample_Collection Sample_Prep Extraction & Derivatization Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis (Amino Acids, Acylcarnitines) Sample_Prep->LC_MS GC_MS GC-MS Analysis (Organic Acids) Sample_Prep->GC_MS NMR NMR Spectroscopy (Untargeted Profiling) Sample_Prep->NMR Data_Processing Peak Detection & Alignment LC_MS->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Statistical_Analysis Multivariate & Univariate Analysis Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification Statistical_Analysis->Biomarker_ID Pathway_Analysis Metabolic Pathway Analysis Biomarker_ID->Pathway_Analysis

A typical experimental workflow.

This guide provides a foundational understanding of the distinct metabolic signatures of MSUD, PA, and MMA. For drug development professionals and researchers, these comparative data and methodologies are essential for identifying novel therapeutic targets and developing more precise diagnostic and monitoring tools.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxyisovaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-hydroxyisovaleryl-CoA is critical for maintaining a secure research environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any work with this compound, it is essential to be familiar with general laboratory safety practices. Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols or vapors.[1] Personal protective equipment (PPE) is mandatory. This includes, but is not limited to, nitrile gloves, safety glasses or goggles, and a laboratory coat.[1] In case of skin contact, wash the affected area thoroughly with soap and water.[2][3] If eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

Storage and Spill Management

Proper storage is crucial to maintain the integrity of this compound and prevent accidental release. Store the compound in a cool, dry place, away from heat and direct sunlight, in a tightly sealed container.[4]

In the event of a small spill (<50ml), absorb the material with an inert substance like vermiculite, perlite, or cat litter.[1] The absorbed material should then be scooped into a designated, sealed container for hazardous waste. For larger spills, the same procedure applies, but evacuation of the immediate area may be necessary. In either case, the contaminated area should be cleaned thoroughly.

Disposal Procedures

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

Step-by-Step Disposal Protocol:

  • Waste Collection: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[6] The container should be made of a compatible material, such as glass for liquid waste, and kept securely closed except when adding waste.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6] The label should also include the date the waste was first added to the container.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It is generally good practice to segregate different types of chemical waste to avoid dangerous reactions.[6]

  • Arrange for Pickup: Once the waste container is full (no more than 90% capacity), arrange for its collection by a licensed hazardous waste disposal contractor.[1] Follow your institution's specific procedures for waste pickup requests.

The following table summarizes the key safety and disposal information:

AspectGuideline
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, laboratory coat.[1]
Handling Location Well-ventilated area, preferably a fume hood.[1]
Storage Cool, dry place, away from heat and sunlight, in a tightly sealed container.[4]
Spill Cleanup Absorb with inert material (vermiculite, cat litter), collect in a sealed container for hazardous waste.[1]
Disposal Method Collect in a labeled hazardous waste container for pickup by a licensed contractor.[1][6]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[5][6]

Experimental Workflow for Safe Handling and Disposal

The logical flow for safely managing this compound from receipt to disposal is illustrated in the diagram below. This workflow emphasizes the critical checkpoints for ensuring safety and compliance.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_spill Spill Response A Review Safety Data Sheet (or analogous compound data) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (e.g., Fume Hood) B->C D Perform experimental procedure C->D E Collect all waste in a labeled hazardous waste container D->E Spill Spill Occurs D->Spill F Segregate from incompatible waste E->F G Store container securely with lid closed F->G H Arrange for pickup by licensed hazardous waste contractor G->H Spill_Response Absorb with inert material and collect in waste container Spill->Spill_Response Spill_Response->G

Caption: Workflow for the Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.